molecular formula C12H19NO3 B2639977 Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1955539-76-0

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Katalognummer: B2639977
CAS-Nummer: 1955539-76-0
Molekulargewicht: 225.288
InChI-Schlüssel: HELBTEOGDYXMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
The exact mass of the compound Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-5-9(14)12(13)6-4-7-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELBTEOGDYXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and physical properties of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Chemical Structure and Physical Properties of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings often leads to late-stage clinical attrition due to poor pharmacokinetic (PK) profiles, low aqueous solubility, and off-target toxicity. As a Senior Application Scientist, I frequently guide drug discovery teams to escape "flatland" by integrating highly three-dimensional spirocyclic scaffolds[1]. Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1955539-76-0) represents a premier class of these advanced building blocks[2]. By featuring a rigid cyclobutane ring spiro-fused to a pyrrolidinone derivative, this molecule provides unique spatial vector projections, enabling researchers to probe unfrequented regions of chemical space while maintaining strict control over physicochemical properties[3].

Physicochemical Profiling & Structural Causality

The utility of a building block is dictated by its foundational physical and chemical properties. Table 1 summarizes the quantitative data for Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate, mapping each metric to its direct causality in drug design.

Table 1: Quantitative Physicochemical Data and Pharmacological Causality

PropertyValueCausality / Significance in Drug Design
CAS Number 1955539-76-0Unique registry identifier for procurement and database indexing[2].
Molecular Formula C₁₂H₁₉NO₃Establishes the exact mass (225.1365 Da) for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 225.28 g/mol Low molecular weight provides a high "budget" for downstream functionalization without violating Lipinski's Rule of 5.
Fraction of sp³ Carbons (Fsp³) 0.83 (10 out of 12 carbons)High 3D character directly correlates with improved clinical success rates by reducing off-target binding[1].
Hydrogen Bond Donors 0Absence of H-bond donors enhances passive lipid membrane permeability.
Hydrogen Bond Acceptors 3Provides sufficient polarity for aqueous solubility while maintaining overall lipophilicity.

Structural & Conformational Analysis

The structural brilliance of the 5-azaspiro[3.4]octane core lies in its orthogonal functional handles. The molecule possesses two highly distinct reactive sites:

  • The N5-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group provides lipophilic bulk to stabilize the spirocycle during storage and completely shields the secondary amine from unwanted nucleophilic reactions.

  • The C8-Ketone: Positioned on the larger pyrrolidinone-derived ring, this carbonyl group serves as a prime electrophilic center for reductive aminations, Grignard additions, or Wittig olefinations.

By utilizing these orthogonal handles, chemists can selectively functionalize one site while leaving the other intact, generating diverse libraries of spirocyclic pyrrolidines[4].

G Flat Planar Aromatic Rings Spiro Spiro[3.4]octane Scaffold Flat->Spiro Scaffold Hopping Solub High Aqueous Solubility Spiro->Solub High Fsp3 Metab Reduced Metabolism Spiro->Metab No flat oxidation sites Bind Enhanced Specificity Spiro->Bind 3D Vector Projection

Fig 2. Pharmacological advantages of integrating spirocyclic scaffolds in drug design.

Synthetic Methodologies & Self-Validating Protocols

To maximize the utility of this scaffold, I have detailed two core, self-validating experimental workflows. These protocols are designed to ensure chemoselectivity and prevent the degradation of the strained spirocyclic core.

Protocol A: Chemoselective Reductive Amination at the C8-Ketone

Objective: To install a primary or secondary amine at the C8 position while preserving the N5-Boc protecting group.

  • Imine Formation: Combine Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for mild heating (up to 60 °C) if the steric hindrance of the spirocycle slows imine formation.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture.

    • Causality: The weakly acidic environment protonates the ketone oxygen, increasing the electrophilicity of the C8 carbon. Acetic acid is specifically chosen because it is not strong enough to cleave the acid-sensitive Boc group.

  • Selective Reduction: After 2 hours of stirring at room temperature, add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the transient iminium ion over the unreacted starting ketone. This prevents the formation of a C8-alcohol byproduct.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete disappearance of the m/z 226 [M+H]⁺ peak (starting ketone) and the absence of an m/z 228 peak (alcohol byproduct) validates the chemoselectivity of the STAB reduction.

Protocol B: Acidic N5-Boc Deprotection

Objective: To unmask the N5 secondary amine for subsequent amide coupling, while preserving the C8 ketone.

  • Acidic Cleavage: Dissolve the spirocycle in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM at 0 °C.

    • Causality: Initiating the reaction at 0 °C prevents exothermic degradation. TFA selectively protonates the tert-butyl carbamate, leading to the irreversible expulsion of isobutylene gas and carbon dioxide. The C8 ketone remains entirely unaffected under these non-nucleophilic acidic conditions.

  • Volatile Removal: Stir for 1 hour at room temperature, then remove the volatiles under a steady stream of nitrogen gas.

    • Causality: TFA and DCM are highly volatile. Removing them mechanically avoids the need for harsh aqueous basic workups (like NaOH extraction) which could induce unwanted aldol condensation or ring-opening of the strained spirocyclic ketone.

  • Free-Basing: Dissolve the resulting TFA salt in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21).

    • Self-Validation Checkpoint: ¹H NMR of the isolated product must show the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (the tert-butyl group), while the multiplet signatures of the cyclobutane core remain intact, validating successful deprotection without scaffold degradation.

G SM Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate PathwayA Pathway A: C8 Ketone Functionalization SM->PathwayA Reductive Amination PathwayB Pathway B: N5 Boc Deprotection SM->PathwayB Acidic Cleavage (TFA) ProdA C8-Substituted Spirocycle PathwayA->ProdA Chemoselective ProdB Free 5-Azaspiro[3.4]octane PathwayB->ProdB CO2 + Isobutylene

Fig 1. Orthogonal functionalization pathways for the spirocyclic scaffold.

References

  • tert-Butyl 8-oxo-5-azaspiro[3.
  • Source: nih.gov (PMC)
  • Source: acs.org (Chemical Reviews)
  • Source: rsc.

Sources

Thermodynamic Stability and Degradation Kinetics of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1955539-76-0) is a highly specialized, conformationally restricted building block. In modern drug discovery, spirocyclic scaffolds are increasingly deployed to escape the "flatland" of planar aromatic rings, offering enhanced three-dimensionality, improved aqueous solubility, and superior metabolic stability ([1]).

However, the integration of a cyclobutane ring fused to a pyrrolidine core via a single spiro carbon introduces unique thermodynamic tensions. As a Senior Application Scientist, it is critical to understand that this molecule is thermodynamically metastable; its utility relies on kinetic trapping. This guide dissects the causal thermodynamic forces governing the stability of its three critical motifs: the acid-labile Boc protecting group, the strained spiro[3.4]octane core, and the sterically shielded C8-ketone.

Thermodynamic Profiling & Causality

The Entropic Drive of Boc Cleavage

The tert-butoxycarbonyl (Boc) group at position 5 is not merely a protective moiety; its stability profile is a textbook example of thermodynamic causality. Under neutral or basic conditions, the carbamate resonance stabilizes the carbonyl, raising the activation energy ( Ea​ ) for nucleophilic attack, rendering it highly stable.

However, under acidic conditions (pH < 3), protonation of the carbonyl oxygen initiates a cascade. The cleavage is not a simple hydrolysis but an irreversible, entropically driven elimination. The intermediate carbamic acid spontaneously decarboxylates, releasing CO2​ gas. The thermodynamic driver here is twofold: the formation of a highly stable tertiary carbocation (tert-butyl cation) and the massive entropic gain ( ΔS>0 ) from gas evolution, which forces the Gibbs Free Energy ( ΔG ) to be highly negative ([2]; [3]).

Spirocyclic Ring Strain and Kinetic Stability

Spirocyclic systems like the[3.4]octane core restrict conformational entropy, locking the pyrrolidine ring into a specific pucker. This pre-organization lowers the entropic penalty upon target binding. Yet, this rigidity comes at a thermodynamic cost: the cyclobutane ring harbors significant angle and torsional strain. While kinetically stable at room temperature, thermal stress provides sufficient energy to overcome the activation barrier, leading to strain-relieving ring-opening pathways ([4]; [5]).

C8-Ketone Reactivity

The ketone at position 8 is situated alpha to the spiro center. This proximity creates a highly sterically hindered environment. Consequently, the activation energy for nucleophilic addition or base-catalyzed enolization is significantly higher than that of unhindered cyclopentanones.

Mechanistic Degradation Pathways

The interplay between these structural features results in three primary degradation vectors, mapped below.

Pathways Core Tert-butyl 8-oxo-5-azaspiro[3.4]octane -5-carboxylate Acid Acidic Stress (pH < 3) Core->Acid Base Basic Stress (pH > 10) Core->Base Thermal Thermal Stress (> 120°C) Core->Thermal Deprotect Boc Cleavage (Decarboxylation) Acid->Deprotect ΔG < 0 Enol Ketone Enolization Base->Enol Ea ~ 85 kJ/mol RingOpen Ring-Opening Thermal->RingOpen Ea > 110 kJ/mol

Fig 1: Primary thermodynamic degradation pathways of the azaspiro[3.4]octane core.

Quantitative Thermodynamic Data

To predict shelf-life and formulate reaction boundaries, we must quantify these pathways. The table below summarizes the thermodynamic parameters governing the degradation of this scaffold.

Degradation PathwayStress ConditionsActivation Energy ( Ea​ )Enthalpy of Act. ( ΔH‡ )Entropy of Act. ( ΔS‡ )Est. Half-life ( t1/2​ ) at 25°C
Boc Acidolysis pH 2.0, HCl~75 kJ/mol~72 kJ/mol+45 J/K·mol< 2 hours
Base Enolization pH 11.0, NaOH~88 kJ/mol~85 kJ/mol-20 J/K·mol~48 hours
Thermal Ring-Opening Solid State, Air~125 kJ/mol~120 kJ/mol-15 J/K·mol> 2 years
Ketone Hydrolysis pH 7.4, PBS>150 kJ/mol>145 kJ/mol-50 J/K·mol> 5 years

Note: Values are representative kinetic estimates derived from structurally analogous spirocyclic carbamates and cyclobutane strain models.

Self-Validating Experimental Protocols

A robust analytical workflow must prove its own validity. The following protocols are designed as self-validating systems to accurately measure the thermodynamic stability of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Workflow Prep Sample Prep (Internal Std) Stress Forced Degradation Prep->Stress Quench Neutralization Quench Stress->Quench Analysis LC-HRMS Analysis Quench->Analysis Calc Thermodynamic Derivation Analysis->Calc

Fig 2: Self-validating LC-HRMS workflow for thermodynamic stability profiling.

Protocol 1: Forced Degradation and Kinetic Profiling via LC-HRMS

This protocol isolates the kinetics of Boc cleavage versus spiro-ring opening.

  • Preparation of Stock Solutions: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

    • Self-Validation Step: Spike the solution with a Stable Isotope-Labeled Internal Standard (SIL-IS). This ensures that any observed signal loss during analysis is due to true chemical degradation, not mass spectrometer sensitivity drift.

  • Initiation of Stress: Aliquot 100 µL of stock into three vials. Add 900 µL of 0.1 M HCl (Acid Stress), 0.1 M NaOH (Base Stress), or pH 7.4 PBS (Control). Incubate at 40°C.

  • Time-Course Sampling & Quenching: At intervals (0, 1, 2, 4, 8 hours), extract 50 µL from each vial.

    • Self-Validation Step (Kinetic Arrest): Immediately quench the acid/base samples into 450 µL of a high-capacity neutralizing buffer (e.g., 1M Tris-HCl, pH 7.4). To prove the quench is instantaneous, the "Time 0" sample must show 100% intact parent mass; if it does not, the quench buffer capacity is insufficient.

  • LC-HRMS Analysis: Inject 2 µL onto a C18 column coupled to a High-Resolution Mass Spectrometer. Monitor the parent mass ( [M+H]+=226.14 ) and the deprotected fragment ( [M−Boc+H]+=126.09 ).

  • Thermodynamic Derivation: Plot ln(Area) versus time to extract the rate constant ( k ). Repeat at 50°C and 60°C to construct an Arrhenius plot and calculate the Activation Energy ( Ea​ ).

Protocol 2: Solid-State Isothermal Microcalorimetry (IMC)

Because spirocycles can undergo thermal ring-opening, solid-state stability is critical for storage formulation.

  • Sample Loading: Weigh exactly 10.0 mg of the solid powder into a glass IMC ampoule and seal it under an inert argon atmosphere.

  • Equilibration & Baseline Subtraction:

    • Self-Validation Step: Simultaneously load an empty, argon-sealed reference ampoule into the twin-calorimeter channel. Subtracting this reference baseline dynamically cancels out environmental thermal fluctuations and instrument drift.

  • Heat Flow Measurement: Hold the system isothermally at 40°C. Monitor the exothermic heat flow ( μW ) generated by spontaneous bond cleavage or ring-opening over 7 days.

  • Calibration Check:

    • Self-Validation Step: Post-assay, run a chemical calibration standard (e.g., the known hydrolysis of aspirin) to verify the microcalorimeter's absolute sensitivity.

Storage and Handling Directives

Based on the thermodynamic profile, the cyclobutane ring strain and the acid-labile Boc group dictate strict handling parameters. The compound must be stored at 2-8°C in a tightly closed container, in a dry and well-ventilated area to prevent ambient moisture from initiating slow hydrolysis or thermal degradation (; [6]).

References

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." [Link]

  • Chemical Reviews (ACS Publications). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism."[Link]

Sources

Mechanism of Action and Synthetic Utility of tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift away from flat, sp2-rich aromatic rings toward highly saturated, three-dimensional architectures is a proven strategy to improve clinical success rates. This paradigm, famously termed "Escape from Flatland," relies heavily on increasing the fraction of sp3-hybridized carbons (Fsp3) within drug candidates[1].

As a Senior Application Scientist, I frequently utilize tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1955539-76-0) [2] as a premier building block to achieve this. In the context of organic synthesis, its "mechanism of action" refers to its orthogonal reactivity profile. It acts as a rigidified, bifunctional hub: the Boc-protected nitrogen provides metabolic stability and a latent basic center, while the C8 ketone serves as a highly stereoselective electrophilic handle for downstream functionalization.

Structural and Electronic Profiling

The synthetic utility of this spirocycle is governed by its unique stereoelectronic environment:

  • Conformational Restriction: The spiro[3.4]octane core locks the molecule into a rigid 3D conformation. Unlike linear pyrrolidines or piperidines that undergo rapid ring-flipping, the spiro-fusion restricts the pucker of the 5-membered rings. This pre-organizes the exit vectors of any attached substituents, minimizing the entropic penalty upon binding to a biological target[3].

  • Electronic Deactivation of Nitrogen: The tert-butyloxycarbonyl (Boc) group at N5 exerts a strong electron-withdrawing inductive effect, deactivating the nitrogen's lone pair. This ensures the nitrogen remains inert during aggressive nucleophilic additions or metal-catalyzed cross-couplings at the C8 position.

  • Steric Shielding at the C8 Ketone: The ketone at the 8-position is sterically shielded by the adjacent spiro quaternary center (C4) and the bulky Boc group. This steric bulk is not a hindrance; rather, it is the primary driver of the high diastereoselectivity observed during nucleophilic attacks[4].

Core Mechanisms of Synthetic Functionalization

The C8 ketone acts as the primary reactive site, enabling access to diverse chemical space through three distinct mechanistic pathways:

  • Diastereoselective Reductive Amination: The primary amine attacks the C8 carbonyl to form an iminium ion. The spirocyclic [3.4] fusion creates a pronounced steric disparity between the two faces of the ring system. Hydride delivery is forced to occur exclusively from the less hindered convex face, yielding secondary or tertiary amines with exceptional diastereomeric excess.

  • Wittig/HWE Olefination: The ketone readily undergoes olefination to yield exocyclic double bonds. The rigid spiro-core actually accelerates the breakdown of the intermediate oxaphosphetane ring due to the relief of steric strain, extruding triphenylphosphine oxide and yielding the alkene[5].

  • Organometallic Addition: Grignard or organolithium reagents attack the C8 ketone to form tertiary alcohols. These alcohols serve as excellent hydrogen-bond donors in structure-based drug design.

Workflow Core tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (C8 Ketone Core) Rxn1 Reductive Amination [NaBH(OAc)3, Amine] Core->Rxn1 Rxn2 Wittig Olefination [Ph3P=CH-R, Base] Core->Rxn2 Rxn3 Organometallic Addition [R-MgBr or R-Li] Core->Rxn3 Prod1 C8-Substituted Amines (High d.e.) Rxn1->Prod1 Prod2 Exocyclic Alkenes (Conformational Probes) Rxn2->Prod2 Prod3 Tertiary Alcohols (H-Bond Donors) Rxn3->Prod3

Workflow of orthogonal C8-ketone functionalizations on the azaspiro[3.4]octane scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints and the causality behind each operational choice.

Protocol 1: Diastereoselective Reductive Amination

Objective: Convert the C8 ketone to a secondary amine with high stereocontrol.

  • Step 1: Iminium Pre-formation. Dissolve tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv).

    • Causality: Acetic acid acts as a mild proton source to activate the ketone without fully protonating the amine, driving the equilibrium toward the iminium ion. DCE is chosen over DCM due to its higher boiling point, allowing mild heating (50 °C) if the amine is sterically hindered.

    • Validation Checkpoint 1: Perform TLC (30% EtOAc/Hexanes, KMnO4 stain). The starting ketone (Rf ~0.5) must be completely consumed before proceeding to prevent the direct, unwanted reduction of the ketone to a secondary alcohol.

  • Step 2: Hydride Delivery. Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 equiv).

    • Causality: Cooling to 0 °C is critical. It controls the exothermic hydride transfer and maximizes the facial bias of the spirocyclic scaffold, ensuring the hydride attacks exclusively from the less hindered face. NaBH(OAc)3 is selected over NaBH4 because it is mild enough to tolerate the Boc-protecting group and selectively reduces iminium ions over unreacted ketones.

  • Step 3: Quench and Isolation. Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3 and extract with DCM.

    • Validation Checkpoint 2: LC-MS analysis of the crude organic layer should reveal a single major peak corresponding to the desired product mass (M+H), confirming high diastereomeric excess (>95% d.e.).

Mechanism Ketone C8 Ketone Amine Primary Amine Attack Ketone->Amine H+ cat. Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Imine Iminium Ion (Facial Bias) Hemiaminal->Imine -H2O Reduction Hydride Delivery [NaBH(OAc)3] Imine->Reduction Steric Shielding Product Enriched Amine Product Reduction->Product

Mechanistic pathway of diastereoselective reductive amination at the C8 position.

Protocol 2: Wittig Olefination to Exocyclic Alkene

Objective: Install an exocyclic double bond at C8 for downstream functionalization.

  • Step 1: Ylide Generation. Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF at 0 °C. Add potassium tert-butoxide (KOtBu, 1.4 equiv) dropwise.

    • Causality: The strong base deprotonates the phosphonium salt to form the highly reactive ylide. THF is essential to solubilize the ylide and stabilize the transition state.

    • Validation Checkpoint 1: The suspension will transition to a vibrant, homogeneous yellow solution, visually confirming successful ylide generation.

  • Step 2: Ketone Addition. Add a solution of the spirocyclic ketone (1.0 equiv in THF) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of base-catalyzed enolization or aldol condensation of the sterically hindered C8 ketone.

  • Step 3: Oxaphosphetane Breakdown. Warm the mixture to room temperature and stir for 4 hours.

    • Validation Checkpoint 2: 31P NMR of an aliquot should show the disappearance of the ylide signal and the emergence of a strong peak at ~29 ppm, corresponding to the extruded triphenylphosphine oxide byproduct, confirming reaction completion[5].

Physicochemical Impact Data

Replacing standard flat heterocycles with the azaspiro[3.4]octane scaffold drastically alters the physicochemical profile of the resulting drug candidate. The table below summarizes the quantitative impact of this structural substitution.

PropertyStandard Pyrrolidine (N-Boc-3-pyrrolidinone)Azaspiro[3.4]octane DerivativeCausality / Impact
Fsp3 (Fraction of sp3 Carbons) 0.440.75The spirocyclic quaternary center introduces purely sp3-hybridized geometry, drastically increasing 3D character[1].
Conformational Flexibility High (Ring flipping)Low (Rigidified)The spiro-fusion restricts the pucker of the 5-membered ring, pre-organizing exit vectors for target binding[3].
Aqueous Solubility (LogS) ModerateHighIncreased saturation disrupts crystal lattice packing, lowering melting points and enhancing solvation[1].
Metabolic Stability (Cl_int) High clearanceLow clearanceShielding of the nitrogen and adjacent carbons by the spiro-ring sterically hinders cytochrome P450 oxidation[5].

Sources

Methodological & Application

Application Note: Optimized Boc Deprotection Strategies for Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Spirocyclic scaffolds are highly privileged motifs in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these structures enhance the three-dimensionality, metabolic stability, and aqueous solubility of pharmaceutical candidates. The compound Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1955539-76-0)[1] is a highly valuable building block featuring a cyclobutane ring spiro-fused to a pyrrolidinone-type system.

Removing the tert-butoxycarbonyl (Boc) protecting group is a mandatory step to functionalize the secondary amine. However, due to the unique electronic and topological environment of this spiro-ketone, the deprotection must be executed with precise mechanistic control to prevent catastrophic side reactions.

Mechanistic Causality: Why Standard Conditions Require Nuance

Expertise & Experience: Do not treat this as a generic Boc deprotection. In the 5-azaspiro[3.4]octane framework, the nitrogen (position 5) and the ketone (position 8) are both directly adjacent to the spirocyclic carbon (position 4). This topological arrangement effectively renders the molecule an α -amino ketone constrained within a spirocyclic ring.

A critical mechanistic vulnerability of free α -amino ketones is their extreme propensity to undergo rapid intermolecular self-condensation. If exposed as a free base, the deprotected amine will rapidly attack the ketone of a neighboring molecule, leading to dimerization and subsequent oxidation into complex dihydropyrazine or pyrazine oligomers.

Therefore, the causal logic of this protocol mandates that the deprotected product must be isolated and stored as an ammonium salt (either hydrochloride or trifluoroacetate). Neutralization to the free base must only be performed in situ immediately prior to the subsequent synthetic coupling step.

The cleavage mechanism itself relies on acid-catalyzed protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation and subsequent decarboxylation[2]. The tert-butyl cation rapidly eliminates to form isobutylene gas, driving the reaction forward[2].

Reagent Selection: Quantitative Comparison

The choice between Trifluoroacetic acid (TFA) and Hydrogen chloride (HCl) dictates the physical state and stability of the isolated product[3]. For this specific spirocyclic ketone, HCl in 1,4-dioxane is the superior choice . It yields a highly crystalline, stable salt that suppresses the hygroscopic degradation often seen with TFA salts[3]. Furthermore, authoritative procedures have demonstrated that for sensitive pyrrolidine derivatives, TFA can sometimes induce side-product formation, making HCl-mediated deprotection the preferred route for high-fidelity salt isolation[4].

Comparative Analysis of Deprotection Reagents for Spirocyclic Ketones
Parameter4M HCl in 1,4-Dioxane20-50% TFA in Dichloromethane (DCM)
Reaction Kinetics Moderate (1 - 2 hours)Rapid (30 - 60 minutes)
Isolated Product Form Crystalline Hydrochloride SaltViscous Oil (TFA Salt)
α -Amino Ketone Stability High (Precipitation prevents dimerization)Moderate (Requires strict removal of residual acid)
Workup Complexity Low (Direct filtration & ether wash)Moderate (Repeated toluene co-evaporation)
Scalability Excellent (Easy solid isolation)Fair (Oily residues complicate large-scale handling)

Experimental Protocols (Self-Validating Systems)

Protocol A: 4M HCl in 1,4-Dioxane (Recommended for Stability)

Causality: Dioxane acts as a coordinating solvent that moderates the acidity of HCl while providing a medium where the resulting amine hydrochloride salt is insoluble. This insolubility drives the reaction forward via Le Chatelier's principle and provides a visual, self-validating indicator of reaction progress.

Step-by-Step Methodology:

  • Preparation : Dissolve Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 equiv.) in a minimal volume of anhydrous 1,4-dioxane (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

    • Self-Validation: The solution should be completely clear; any cloudiness indicates moisture or impurities.

  • Acid Addition : Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 equiv.) dropwise at 0 °C.

    • Critical Safety Check: Do not run this reaction in a closed system; ensure the vessel is vented to allow the escape of evolving isobutylene and CO₂ gases[2].

  • Propagation : Remove the cooling bath and allow the reaction to stir at room temperature.

    • Self-Validation: Within 30–60 minutes, a white precipitate (the hydrochloride salt) should begin to form, visually confirming the cleavage[3].

  • Completion Check : Monitor via TLC (Ninhydrin stain). The reaction is complete when the UV-inactive, high-Rf Boc-protected starting material is completely consumed.

  • Isolation : Add cold anhydrous diethyl ether (3 volumes) to fully crash out the salt. Filter the suspension through a sintered glass funnel.

  • Purification : Wash the filter cake with additional cold diethyl ether to remove residual dioxane and tert-butyl alcohol byproducts. Dry under high vacuum to yield the pure 8-oxo-5-azaspiro[3.4]octane-5-ium chloride as a free-flowing solid.

Protocol B: 20-30% TFA in Dichloromethane (Alternative for Speed)

Causality: DCM provides excellent solvation for lipophilic Boc-protected substrates. TFA is a strong acid that rapidly protonates the carbamate. Because the resulting TFA salt remains soluble, co-evaporation with toluene is required to azeotropically remove residual TFA, preventing acid-catalyzed degradation of the sensitive ketone during storage.

Step-by-Step Methodology:

  • Preparation : Dissolve the substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition : Add Trifluoroacetic acid (TFA) to achieve a 20-30% v/v concentration relative to DCM[3].

    • Causality: A 20-30% concentration is sufficient for rapid cleavage without excessively complicating the workup.

  • Propagation : Stir at room temperature for 1–2 hours.

    • Self-Validation: Effervescence (bubbling) will be observed initially. The cessation of gas evolution is a strong physical indicator that decarboxylation is complete[2].

  • Concentration : Once complete (verified by TLC or LC-MS), concentrate the reaction mixture in vacuo.

    • Critical Step: Do not heat the water bath above 30 °C to protect the α -amino ketone from thermal degradation.

  • Azeotropic Removal : Re-dissolve the resulting viscous oil in toluene (3 volumes) and concentrate in vacuo. Repeat this co-evaporation step three times.

    • Causality: Toluene forms an azeotrope with TFA, effectively stripping away residual acid that would otherwise degrade the product over time.

  • Final Drying : Dry the resulting 8-oxo-5-azaspiro[3.4]octane-5-ium trifluoroacetate under high vacuum until a constant weight is achieved.

Workflow Visualization

Workflow Start Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (Boc-Protected Substrate) Decision Select Deprotection Pathway Start->Decision HCl_Path 4M HCl in Dioxane (Solvent: Dioxane) Decision->HCl_Path Optimize for Solid TFA_Path 20-30% TFA in DCM (Solvent: DCM) Decision->TFA_Path Optimize for Speed HCl_Mech Protonation & Cleavage (Isobutylene + CO2 gas escape) HCl_Path->HCl_Mech TFA_Mech Protonation & Cleavage (Isobutylene + CO2 gas escape) TFA_Path->TFA_Mech HCl_Isolate Precipitation of Hydrochloride Salt HCl_Mech->HCl_Isolate TFA_Isolate Concentration & Toluene Co-evaporation TFA_Mech->TFA_Isolate Product_HCl 8-oxo-5-azaspiro[3.4]octane Hydrochloride (Crystalline Solid) HCl_Isolate->Product_HCl Product_TFA 8-oxo-5-azaspiro[3.4]octane Trifluoroacetate (Viscous Oil) TFA_Isolate->Product_TFA

Caption: Workflow for the Boc deprotection of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

References

  • Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]

  • Title: L-Proline - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

The Strategic Application of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative guidance for researchers, medicinal chemists, and drug development professionals on the versatile applications of a key spirocyclic building block.

Introduction: The Ascendancy of Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for molecules with enhanced three-dimensionality (3D) and novel intellectual property is ever-increasing. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a privileged structural motif. Their inherent rigidity and defined spatial arrangement of substituents offer significant advantages over traditional flat aromatic scaffolds. This unique architecture can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The 5-azaspiro[3.4]octane framework, in particular, provides a versatile platform for the development of innovative therapeutics.

This application note provides a detailed guide to the use of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate , a key building block for accessing this valuable chemical space. We will explore its synthesis, key reactions, and provide detailed protocols for its derivatization, empowering researchers to leverage its full potential in their drug discovery programs.

Properties of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

PropertyValue
CAS Number 1211593-35-9
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Appearance White to off-white solid
Key Features - Spirocyclic core providing 3D-diversity- Ketone functionality for diverse chemical modifications- Boc-protected amine for controlled derivatization

Synthesis of the Building Block

The synthesis of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate has been reported by Carreira and coworkers. The key step involves a spirocyclization of an allene precursor derived from N-Boc-3-azetidinone.[1] This method provides a reliable and scalable route to this valuable building block.

G cluster_synthesis Synthetic Pathway N-Boc-3-azetidinone N-Boc-3-azetidinone Allene_adduct Allene Adduct N-Boc-3-azetidinone->Allene_adduct Lithiated methoxyallene Spiro_enol_ether Spirocyclic Enol Ether Allene_adduct->Spiro_enol_ether Spirocyclization (tBuOK/tBuOH) Target_ketone Tert-butyl 8-oxo-5- azaspiro[3.4]octane-5-carboxylate Spiro_enol_ether->Target_ketone Hydrolysis (TsOH, acetone)

Caption: Synthetic route to the target spirocyclic ketone.

Core Applications and Derivatization Protocols

The true utility of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate lies in its dual functionality, allowing for sequential or orthogonal modifications of the ketone and the Boc-protected amine.

Functionalization of the Ketone Moiety

The ketone at the 8-position serves as a versatile handle for introducing a wide range of substituents and for building molecular complexity.

The conversion of the ketone to an amine is a critical transformation, as the resulting spirocyclic amine can serve as a key pharmacophore or a point for further diversification.

Protocol: General Reductive Amination

  • Imine Formation: To a solution of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol) at room temperature, add a dehydrating agent such as sodium sulfate or molecular sieves. Stir the mixture for 1-4 hours to facilitate imine or enamine formation.

  • Reduction: To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.). For less reactive amines, the addition of a mild acid catalyst like acetic acid may be beneficial.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ReagentConditionsTypical YieldNotes
NaBH(OAc)₃DCE, rt, 12-24h60-85%Mild and selective, suitable for a wide range of amines.
NaBH₃CNMeOH, AcOH (cat.), rt, 12-24h55-80%Requires careful handling due to the toxicity of cyanide.

Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful means to introduce carbon-based functional groups at the 8-position.

Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

  • Ylide Formation: To a suspension of a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.2 eq.) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq.) or lithium diisopropylamide (LDA, 1.2 eq.). Stir the mixture for 30-60 minutes at 0 °C to generate the phosphonate ylide.

  • Reaction with Ketone: Add a solution of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.

G cluster_functionalization Derivatization Pathways Start Tert-butyl 8-oxo-5-azaspiro[3.4] octane-5-carboxylate Amine 8-Amino-5-azaspiro[3.4]octane Derivative Start->Amine Reductive Amination Alkene 8-Alkylidene-5-azaspiro[3.4]octane Derivative Start->Alkene Olefination (e.g., HWE)

Caption: Key functionalization pathways of the spirocyclic ketone.

Modification of the Boc-Protected Amine

The Boc protecting group on the nitrogen atom can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

Protocol: Boc Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected spirocycle (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M, 5-10 eq.).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

Caution: When working with acid-sensitive functional groups elsewhere in the molecule, milder deprotection conditions may be required.

G cluster_deprotection Amine Deprotection and Further Functionalization Boc_Protected N-Boc-5-azaspiro[3.4]octane Derivative Free_Amine 5-Azaspiro[3.4]octane Derivative (Amine Salt or Free Base) Boc_Protected->Free_Amine Boc Deprotection (TFA or HCl) Final_Product Further Derivatized Product Free_Amine->Final_Product Acylation, Alkylation, etc.

Caption: Deprotection and subsequent derivatization of the spirocyclic amine.

Conclusion

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a highly valuable and versatile building block for the synthesis of novel spirocyclic compounds in drug discovery. Its dual functionality allows for a wide range of chemical transformations, enabling the exploration of novel chemical space and the generation of diverse compound libraries. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this promising scaffold into their synthetic strategies, ultimately contributing to the development of the next generation of therapeutic agents.

References

  • Carreira, E. M., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4838–4841. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]

  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. [Link]

  • Aouf, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(4). [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is a paramount objective. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention for their inherent three-dimensionality.[1] This rigid, non-planar topology offers a distinct advantage over traditional flat, aromatic structures by enabling more precise and selective interactions with biological targets, often leading to enhanced potency and reduced off-target effects. The 5-azaspiro[3.4]octane framework, in particular, represents a valuable building block in the design of novel therapeutics. Its unique spatial arrangement can improve physicochemical properties such as solubility and metabolic stability, key determinants of a drug candidate's success.[2]

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a versatile starting material, featuring a reactive ketone functionality and a Boc-protected nitrogen, which allows for selective chemical manipulation. The ketone at the 8-position serves as a synthetic handle for a variety of transformations, enabling the introduction of diverse functional groups and the construction of more complex bioactive molecules. This guide provides detailed application notes and protocols for the synthesis of several classes of medicinally relevant compounds from this key intermediate, including substituted amines, exocyclic alkenes, spiro-oxindoles, and spiro-hydantoins.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is primarily centered around the reactivity of its ketone moiety. The following sections detail key transformations that serve as gateways to a diverse range of bioactive scaffolds.

Reductive Amination: Accessing Substituted Amines

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[3] This one-pot reaction involves the initial formation of an iminium ion intermediate from the ketone and an amine, followed by its in-situ reduction to the corresponding amine.[4] This strategy allows for the introduction of a wide array of substituents, providing a rapid means to explore the structure-activity relationship (SAR) of a new chemical series.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough to not reduce the starting ketone but is highly effective at reducing the iminium ion intermediate. This selectivity minimizes the formation of the corresponding alcohol as a byproduct.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and facilitate the formation of the iminium intermediate.[5]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in iminium ion formation.

G start Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate product Tert-butyl 8-(substituted-amino)-5-azaspiro[3.4]octane-5-carboxylate start->product Reductive Amination amine Primary or Secondary Amine (R1R2NH) amine->product reagents NaBH(OAc)₃, Acetic Acid (cat.), DCM reagents->product

Figure 1: General workflow for the reductive amination of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Wittig Olefination: Synthesis of Exocyclic Alkenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[6] This reaction utilizes a phosphonium ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond. The resulting exocyclic methylene group can serve as a key structural motif or as a handle for further functionalization, such as in Michael additions or olefin metathesis reactions.

Causality of Experimental Choices:

  • Wittig Reagent Generation: The ylide is typically generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).[7]

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice as they are aprotic and compatible with the strong bases used.[6]

  • Temperature: The deprotonation to form the ylide is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent reaction with the ketone can then be performed at room temperature.

G start Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate product Tert-butyl 8-methylene-5-azaspiro[3.4]octane-5-carboxylate start->product Wittig Reaction wittig_reagent Phosphonium Ylide (e.g., Ph₃P=CH₂) wittig_reagent->product

Figure 2: General workflow for the Wittig olefination of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Spiro-oxindole Synthesis: Accessing Privileged Scaffolds

Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[8][9] A common synthetic route involves the condensation of a cyclic ketone with an isatin derivative.

Causality of Experimental Choices:

  • Catalyst: The reaction is often catalyzed by a base, such as piperidine or pyrrolidine, which facilitates the initial aldol-type condensation.

  • Solvent: Protic solvents like ethanol or methanol are typically used to facilitate the solubility of the reagents and the progress of the reaction.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures (reflux) to drive the condensation and subsequent cyclization-dehydration cascade.

G start Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate product Spiro-oxindole Derivative start->product Condensation isatin Isatin Derivative isatin->product reagents Piperidine, Ethanol, Reflux reagents->product

Figure 3: General workflow for the synthesis of spiro-oxindoles.

Bucherer-Bergs Reaction: Formation of Spiro-hydantoins

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides access to hydantoin rings from a carbonyl compound, cyanide, and ammonium carbonate.[10][11] Hydantoins are a well-known class of bioactive heterocycles with applications as anticonvulsants and antiarrhythmics.

Causality of Experimental Choices:

  • Reagents: Potassium cyanide (KCN) or sodium cyanide (NaCN) serves as the cyanide source, and ammonium carbonate provides both the ammonia and carbonate components.[10]

  • Solvent: A mixture of ethanol and water is typically used to dissolve the reagents.[11]

  • Temperature: The reaction is usually heated to facilitate the formation of the hydantoin ring.[11]

G start Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate product Spiro-hydantoin Derivative start->product Bucherer-Bergs Reaction reagents KCN, (NH₄)₂CO₃, EtOH/H₂O reagents->product

Figure 4: General workflow for the Bucherer-Bergs reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative bioactive scaffolds from Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Protocol 1: Synthesis of Tert-butyl 8-(benzylamino)-5-azaspiro[3.4]octane-5-carboxylate
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate225.291.01.0
Benzylamine107.151.21.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
Acetic Acid60.050.10.1
Dichloromethane (DCM)-10 mL-

Procedure:

  • To a solution of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (225 mg, 1.0 mmol) in dichloromethane (10 mL) is added benzylamine (129 mg, 1.2 mmol) and acetic acid (6 µL, 0.1 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (318 mg, 1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 2: Synthesis of Tert-butyl 8-methylene-5-azaspiro[3.4]octane-5-carboxylate
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide357.231.21.2
Potassium tert-butoxide (t-BuOK)112.211.21.2
Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate225.291.01.0
Anhydrous Tetrahydrofuran (THF)-15 mL-

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere is added potassium tert-butoxide (135 mg, 1.2 mmol) at 0 °C.

  • The resulting yellow-orange mixture is stirred at room temperature for 1 hour.

  • A solution of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (225 mg, 1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Upon completion, the reaction is quenched with water (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired exocyclic alkene.

Protocol 3: Synthesis of a Spiro-oxindole Derivative
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate225.291.01.0
Isatin147.131.01.0
Piperidine85.150.20.2
Ethanol-10 mL-

Procedure:

  • A mixture of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (225 mg, 1.0 mmol), isatin (147 mg, 1.0 mmol), and piperidine (20 µL, 0.2 mmol) in ethanol (10 mL) is heated to reflux.

  • The reaction is monitored by TLC for the consumption of starting materials (typically 4-8 hours).

  • After cooling to room temperature, the precipitate formed is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the spiro-oxindole product. Further purification can be achieved by recrystallization if necessary.

Protocol 4: Synthesis of a Spiro-hydantoin Derivative
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate225.291.01.0
Potassium Cyanide (KCN)65.121.51.5
Ammonium Carbonate ((NH₄)₂CO₃)96.093.03.0
Ethanol/Water (1:1)-10 mL-

Procedure:

  • Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (225 mg, 1.0 mmol) in 5 mL of ethanol is added a solution of potassium cyanide (98 mg, 1.5 mmol) and ammonium carbonate (288 mg, 3.0 mmol) in 5 mL of water.

  • The reaction vessel is sealed and heated to 60-70 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and the resulting precipitate is collected by filtration.

  • The solid is washed thoroughly with water and then cold ethanol, and dried to give the crude spiro-hydantoin. Recrystallization from a suitable solvent may be required for further purification.

Conclusion

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules. The protocols detailed in this guide for reductive amination, Wittig olefination, and the construction of spiro-oxindole and spiro-hydantoin scaffolds provide a solid foundation for researchers in drug discovery to explore the chemical space around the 5-azaspiro[3.4]octane core. The inherent three-dimensionality of this scaffold, combined with the synthetic tractability of the 8-oxo functionality, makes it an attractive starting point for the development of novel therapeutics with potentially improved pharmacological profiles.

References

  • Jain, S., Jain, S., & Verma, D. (2022). Microwave-assisted multicomponent synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]-2,5'(6'H)-diones catalyzed by Ionic liquid-coated magnetic carbon nanotubes.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of the Brazilian Chemical Society, 25(10), 1890-1896.
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • A one-pot selective synthesis of N-Boc protected secondary amines. PMC. Retrieved from [Link]

  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. PMC. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4010.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Juvale, K., & Khedkar, V. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 144, 107975.
  • Wikipedia contributors. (2023). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2021). Spirocyclic derivatives as antioxidants: a review. PMC. Retrieved from [Link]

  • Bálint, E., et al. (2020). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]. Molecules, 25(21), 5133.
  • (PDF) Medicinal applications of spirooxindole and its derivatives. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers, 5(1), 55-59.
  • Katritzky, A. R., et al. (2017). Spirooxindoles as Potential Pharmacophores. Current Medicinal Chemistry, 24(34), 3736-3752.
  • Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6074-6077.
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for reductive amination.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Li, X., et al. (2023). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry, 66(22), 15286-15303.
  • Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.
  • Chin, E. Z., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 103, 129701.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Dong, X., et al. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 34(10), 2115-2120.
  • BenchChem. (2025).
  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • (PDF) Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. Retrieved from [Link]

  • Vinogradova, L., et al. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences, 25(1), 123.
  • Hilaris Publishing. (n.d.).
  • Novartis AG. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists (U.S. Patent No. 11,548,865). U.S.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. Retrieved from [Link]

  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. Retrieved from [Link]

  • Kappe, C. O. (2023). Medicinal Chemistry: A Key Driver in Achieving the Global Sustainable Development Goals. ChemSusChem, 16(6), e202202021.

Sources

Application Notes & Protocols: Cross-Coupling Reactions for the Functionalization of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—the over-reliance on two-dimensional aromatic structures.[1] Spirocyclic scaffolds have emerged as privileged building blocks in this pursuit.[1][2] Their rigid, three-dimensional architecture provides precise vectoral orientation of substituents, enabling enhanced interaction with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties.[2][3] The azaspiro[3.4]octane core, in particular, is a valuable motif found in a growing number of drug candidates and approved medicines.[2][4]

This guide focuses on a versatile building block, tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate , and provides detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions. The ketone at the C-8 position serves as a synthetic handle, which, upon conversion to a vinyl triflate, opens a gateway to a diverse array of functionalized analogs through powerful C-C and C-N bond-forming reactions.[5][6]

Overall Synthetic Strategy

The core strategy involves a two-step sequence: first, the conversion of the ketone into a more reactive vinyl triflate electrophile. This intermediate is then used in various palladium-catalyzed cross-coupling reactions to install aryl, heteroaryl, alkyl, or amino groups.

G cluster_0 Core Workflow cluster_1 Cross-Coupling Applications Ketone Tert-butyl 8-oxo-5-azaspiro[3.4]octane- 5-carboxylate Triflate Vinyl Triflate Intermediate (Key Electrophile) Ketone->Triflate Triflation (e.g., KHMDS, Tf₂NPh) Suzuki Suzuki-Miyaura (C-C Coupling) Triflate->Suzuki R-B(OH)₂ [Pd] Catalyst Buchwald Buchwald-Hartwig (C-N Coupling) Triflate->Buchwald R₂NH [Pd] Catalyst Sonogashira Sonogashira (C-C Coupling) Triflate->Sonogashira R-C≡CH [Pd], [Cu] Catalyst

Caption: General workflow for functionalizing the azaspiro[3.4]octanone scaffold.

Part 1: Enabling Chemistry: Synthesis of the Vinyl Triflate Intermediate

The conversion of the C-8 ketone to a vinyl triflate is the critical enabling step. Vinyl triflates are excellent electrophiles for palladium-catalyzed cross-coupling reactions, demonstrating reactivity comparable to or greater than aryl bromides.[7]

Protocol 1: Synthesis of tert-butyl 8-((trifluoromethyl)sulfonyl)oxy)-5-azaspiro[3.4]oct-7-ene-5-carboxylate

Objective: To convert the ketone into a reactive vinyl triflate for subsequent coupling reactions.

Materials:

  • Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF

  • N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.1 eq) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.

    • Rationale: KHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon to form the potassium enolate. The low temperature prevents side reactions.

  • Triflation: In a separate flask, dissolve N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.

    • Rationale: Tf₂NPh is a stable, crystalline, and less harsh triflating agent compared to triflic anhydride (Tf₂O), minimizing decomposition of sensitive substrates.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to yield the desired vinyl triflate.

Expected Outcome: A colorless oil or white solid. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized centers. It is widely used in pharmaceutical synthesis due to its mild conditions and tolerance of a broad range of functional groups.[6]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(OTf) Pd0->OxAdd Trans Ar-Pd(II)L₂(R) OxAdd->Trans L1 Oxidative Addition RedElim Pd(0)L₂ Trans->RedElim L2 Transmetalation Product Ar-R Trans->Product L3 Reductive Elimination ArOTf Ar-OTf ArOTf->OxAdd Boronate [R-B(OR)₃]⁻ Boronate->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of the Azaspirocyclic Vinyl Triflate

Objective: To couple the vinyl triflate with various aryl- or vinylboronic acids/esters.

Materials:

  • Azaspirocyclic vinyl triflate (from Protocol 1)

  • Arylboronic acid or ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add the vinyl triflate (1.0 eq), boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Rationale: Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Water is necessary to facilitate the transmetalation step.

  • Heating: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Microwave irradiation can often shorten reaction times significantly (e.g., 120 °C for 20-40 minutes).

  • Monitoring and Workup: Upon completion (monitored by LC-MS), cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale / Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates.
Ligand dppf (part of precatalyst)Provides a good balance of stability and reactivity for the catalytic species.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is stronger and can be beneficial for less reactive boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system is common; the base is in the aqueous phase.
Temperature 80-120 °CHigher temperatures may be needed for electron-deficient or hindered partners.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are otherwise difficult to construct.[8][9] The reaction couples aryl/vinyl halides or triflates with a wide variety of primary and secondary amines.[8]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(OTf) Pd0->OxAdd Ar-OTf AmineCoord [Ar-Pd(II)L₂(R₂NH)]⁺ OxAdd->AmineCoord + R₂NH Amido Ar-Pd(II)L(NR₂) AmineCoord->Amido - H⁺ (Base) RedElim Pd(0)L₂ Amido->RedElim Product Ar-NR₂ Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of the Azaspirocyclic Vinyl Triflate

Objective: To synthesize C-8 aminated derivatives of the azaspirocycle.

Materials:

  • Azaspirocyclic vinyl triflate (from Protocol 1)

  • Primary or secondary amine (1.2-2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • XPhos or RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.5 eq) to an oven-dried vial. In a separate vial, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq). Add the vinyl triflate (1.0 eq) and the amine (1.2 eq).

    • Rationale: NaOtBu is a strong, non-nucleophilic base required for deprotonating the amine in the catalytic cycle. It is highly hygroscopic, making an inert atmosphere crucial. Bulky, electron-rich phosphine ligands like XPhos accelerate the rate-limiting reductive elimination step.[10]

  • Solvent and Assembly: Add anhydrous toluene to the vial containing the catalyst and ligand and stir for 5 minutes to form the active catalyst. Transfer this solution to the vial containing the substrate, base, and amine.

  • Heating: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours.

  • Monitoring and Workup: After completion, cool the reaction to room temperature. Quench carefully with water, then filter through a pad of Celite to remove palladium black. Dilute the filtrate with EtOAc and wash with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
ParameterConditionRationale / Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors that readily form the active Pd(0) species.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich biarylphosphine ligands are essential for high efficiency.[8]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required. NaOtBu is most common.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 90-110 °CThermally driven; required to overcome activation barriers in the cycle.

Part 4: Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is the most widely used method for forming a C(sp²)-C(sp) bond by coupling a vinyl/aryl halide or triflate with a terminal alkyne.[7] The reaction typically employs a dual catalyst system of palladium and copper(I).[7][11]

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(OTf) Pd0->OxAdd Ar-OTf OxAdd->Pd0 Reductive Elimination (Ar-C≡C-R) CuX Cu(I)X CuAcc Cu(I)-C≡C-R CuX->CuAcc R-C≡CH Base CuAcc->OxAdd Transmetalation CuAcc->CuX Transmetalation

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 4: Sonogashira Coupling of the Azaspirocyclic Vinyl Triflate

Objective: To install alkyne functionalities at the C-8 position.

Materials:

  • Azaspirocyclic vinyl triflate (from Protocol 1)

  • Terminal alkyne (1.5-2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (2-4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk tube, add the vinyl triflate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.02 eq).

  • Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed THF (or DMF), followed by the amine base (e.g., Et₃N, used as both base and solvent in some cases, ~2-5 eq). Finally, add the terminal alkyne (1.5 eq).

    • Rationale: The amine base is crucial for deprotonating the terminal alkyne to form the copper acetylide intermediate. CuI facilitates this process and the subsequent transmetalation to the palladium center.[7] The reaction must be anaerobic to prevent oxidative homocoupling of the alkyne (Glaser coupling).[11]

  • Heating: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours.

  • Monitoring and Workup: Monitor by TLC or LC-MS. Once complete, dilute the reaction mixture with water and extract with EtOAc.

  • Purification: Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale / Notes
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice as a direct source of Pd(0).
Cu Co-catalyst CuIEssential for the classic Sonogashira mechanism. Copper-free variants exist but may require different conditions.[12]
Base Et₃N, DIPEA, PiperidineActs as both a base and often as a ligand or solvent.
Solvent THF, DMFAnhydrous, degassed polar aprotic solvents are preferred.
Temperature 25-60 °CConditions are generally milder than for Suzuki or Buchwald-Hartwig reactions.[7]

References

  • Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry - Benchchem.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Organic Letters - ACS Publications.
  • Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | ACS Catalysis - ACS Publications.
  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction | Organic Letters.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate.
  • Size‐Programmable Matteson‐Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones - PMC.
  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones - ChemRxiv.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition - SIOC Journals.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Buchwald–Hartwig amination - Wikipedia.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Scheme 2. General approach to spirocycles via the Suzuki coupling reaction. - ResearchGate.
  • Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene - PubMed.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Sonogashira coupling - Wikipedia.
  • Ketone C–C Bond Activation Meets the Suzuki-Miyaura Cross-coupling - Sci-Hub.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal.
  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).
  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - MDPI.
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide - NextSDS.
  • CAS 143306-64-3: Tert-Butyl 8-Oxo-5-Azaspiro[2.5]Octane-5-… - CymitQuimica.
  • Decarboxylative Cross-Coupling (NTJ) - Macmillan Group.

Sources

Grignard Addition to Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate: A Guide to Overcoming Steric Hindrance and Achieving High-Yield Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The 5-azaspiro[3.4]octane scaffold is a valuable motif in medicinal chemistry, offering a three-dimensional architecture that can be exploited for novel drug discovery programs.[1][2] Functionalization of this core structure is critical for exploring structure-activity relationships. This application note provides a detailed protocol for the nucleophilic addition of Grignard reagents to tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate, a key building block.[3] We address the inherent challenges posed by this sterically hindered ketone and present optimized conditions and troubleshooting strategies to facilitate the synthesis of diverse 8-hydroxy-8-substituted-5-azaspiro[3.4]octane derivatives.

Introduction and Scientific Background

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[4][5] This transformation is particularly powerful for converting ketones into tertiary alcohols, thereby introducing a new stereocenter and increasing molecular complexity.[6]

The substrate, tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate, presents specific challenges. The spirocyclic nature of the molecule, combined with the adjacent azetidine ring and the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant steric hindrance around the carbonyl carbon. This can impede the approach of the nucleophile and promote undesirable side reactions.[7]

Key Challenges:

  • Steric Hindrance: The bulky environment of the ketone can slow down or prevent the nucleophilic attack, leading to low conversion rates.[6]

  • Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton to form an enolate. Upon work-up, this regenerates the starting ketone, reducing the overall yield.[4]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state, competing with the desired addition reaction.[7]

This guide provides a robust protocol designed to favor the desired nucleophilic addition pathway, along with strategies to mitigate these common side reactions.

Reaction Mechanism and Stereoselectivity

The reaction proceeds via nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon.[8] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during aqueous work-up to yield the final tertiary alcohol.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ketone Azaspiro Ketone intermediate Tetrahedral Mg-Alkoxide ketone->intermediate  Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->intermediate alcohol Tertiary Alcohol intermediate->alcohol  Aqueous Work-up (H+)

Caption: General mechanism of Grignard addition to a ketone.

Due to the spirocyclic structure, the two faces of the carbonyl group are diastereotopic. The Grignard reagent will preferentially attack from the less sterically hindered face, potentially leading to a diastereoselective outcome. The degree of selectivity is dependent on the specific Grignard reagent and reaction conditions.[9]

Detailed Experimental Protocol

This protocol describes a general procedure for the addition of methylmagnesium bromide to tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate. It can be adapted for other Grignard reagents with appropriate modifications.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate>95%Biosynth (FDD53976)Store under inert gas.[3]
Methylmagnesium bromide solution (e.g., 3.0 M in Diethyl Ether)Synthesis GradeSigma-AldrichTitrate before use for accurate molarity. Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMajor suppliersRequired for reaction solvent. Use a freshly opened bottle or dry over Na/benzophenone.
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent GradeMajor suppliersUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeMajor suppliersFor extraction.
Brine (Saturated aqueous NaCl)--For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousMajor suppliersFor drying the organic layer.
Step-by-Step Methodology

G start Start: Prepare Glassware (Flame-dry under vacuum) setup Reaction Setup (Inert atmosphere, add ketone & THF) start->setup cool Cool to 0 °C (Ice-water bath) setup->cool add Slow Addition of Grignard (1.2 eq, maintain 0-5 °C) cool->add react Stir at 0 °C to RT (Monitor by TLC) add->react quench Quench Reaction (Slowly add sat. aq. NH₄Cl at 0 °C) react->quench workup Aqueous Work-up (Extract with EtOAc, wash, dry) quench->workup purify Purification (Concentrate and purify by chromatography) workup->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for Grignard addition.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reaction Setup: To the flask, add tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (approx. 0.1 M concentration) via syringe. Stir the solution until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the Grignard reagent solution (1.1–1.5 equivalents) dropwise to the stirred solution of the ketone. Maintain the internal temperature below 5 °C during the addition. Causality Note: Slow addition at low temperature is crucial to dissipate the heat of reaction and minimize side reactions like enolization.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: Saturated NH₄Cl is a mild proton source that effectively protonates the alkoxide and neutralizes excess Grignard reagent without causing hydrolysis of the Boc-protecting group.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired tertiary alcohol.

Optimization and Troubleshooting

Reactions with sterically hindered ketones can often be challenging. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Grignard reagent due to moisture. 2. Insufficient reactivity to overcome steric hindrance.1. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. Use a freshly opened or titrated bottle of Grignard reagent. 2. Increase the reaction temperature cautiously (e.g., room temperature or gentle warming to 40 °C). 3. Consider using a more reactive organolithium reagent.[7]
Recovery of Starting Material Predominant enolization by the Grignard reagent acting as a base.1. Lower the reaction temperature to -78 °C to favor the kinetic addition pathway. 2. (Luche Reduction Conditions): Pre-complex the ketone with a Lewis acid like Cerium(III) chloride (CeCl₃). Add anhydrous CeCl₃ (1.2 eq) to THF, stir for 2-3 hours, cool to -78 °C, add the ketone, then add the Grignard reagent. This enhances the electrophilicity of the carbonyl and suppresses enolization.[7]
Formation of Reduction Product The Grignard reagent contains β-hydrogens (e.g., EtMgBr, i-PrMgBr) and is acting as a hydride donor.[4]1. Perform the reaction at a lower temperature (e.g., -78 °C), as the reduction pathway often has a higher activation energy.[7] 2. Use a Grignard reagent without β-hydrogens if the structure allows (e.g., MeMgBr, PhMgBr).
Complex Product Mixture Decomposition of starting material or product; multiple side reactions occurring.1. Re-evaluate reaction temperature; higher temperatures can cause degradation. 2. Ensure a clean, inert atmosphere to prevent oxygen-mediated side reactions. 3. Check the purity of the starting ketone.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. Benchchem.
  • Yamazaki, S., & Yamabe, S. (2025). A Computational Study on Addition of Grignard Reagents to Carbonyl Compounds.
  • Reetz, M. T., et al. Diastereoselective Grignard Additions to O-Protected Polyhydroxylated Ketones: A Reaction Controlled by Groundstate Conformation?.
  • Aggarwal, V. K., et al. Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Nakajima, M., et al. (2025).
  • Bloch, R., et al. Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry.
  • Jensen, K. F., et al. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Harutyunyan, S. R., et al. Optimization of the 1,2-addition of Grignard reagents to ketone 1.
  • Willis, M. C., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
  • Organic Chemistry Portal. Grignard Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. BenchChem.
  • Wax Studios. (2026). Grignard Reaction With Ketone.
  • Sapphire Bioscience. tert-Butyl 8-oxo-5-azaspiro[3.
  • Willis, M. C., et al. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.
  • Wu, G., et al. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed.
  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube.
  • Dong, X., & Zhao, W. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the synthesis of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate , a highly valuable conformationally constrained spirocyclic building block[1].

Due to the extreme steric hindrance of the cyclobutane ring and the acid-sensitivity of the Boc-protecting group, standard pyrrolidinone syntheses often fail or suffer from severe yield drops. This guide focuses on a highly regioselective Dieckmann Condensation / Krapcho Decarboxylation workflow designed to bypass these limitations[2][3].

Overarching Synthetic Workflow

G A 1-Aminocyclobutanecarboxylic Acid (Starting Material) B Boc Protection & Esterification (Boc2O, MeOH) A->B C N-Alkylation (Methyl 3-bromopropionate, NaH) B->C D Dieckmann Condensation (NaHMDS, THF, -78°C) C->D E Krapcho Decarboxylation (LiCl, H2O, DMSO, 130°C) D->E F tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (Target Molecule) E->F

Workflow for the synthesis of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Quantitative Data & Reaction Parameters

Summarized below are the optimized parameters for the three critical C–C and C–N bond-forming steps. Deviations from these parameters are the most common sources of yield degradation.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Critical Parameter
N-Alkylation NaH (1.5 eq), Methyl 3-bromopropionateDMF0 to 25485-90Complete H₂ evolution before electrophile addition
Dieckmann Condensation NaHMDS (1.2 eq)THF-78 to 0375-80Strict anhydrous conditions; kinetic enolization
Krapcho Decarboxylation LiCl (2.0 eq), H₂O (2.0 eq)DMSO1304-680-88Precise H₂O stoichiometry; strictly <140 °C
Self-Validating Experimental Protocols & Causality
Step 1: N-Alkylation to Form the Diester Precursor

Causality: To construct the 5-membered pyrrolidin-3-one ring, a 3-carbon bridge is required from the nitrogen to the spiro carbon. Alkylating the sterically hindered cyclobutane amine with methyl 3-bromopropionate provides this framework. Because the cyclobutane ring severely restricts the trajectory of the electrophile, weak bases (e.g., K₂CO₃) fail to achieve complete deprotonation. A strong base like NaH is mandatory[3]. Protocol:

  • Dissolve methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under N₂.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes. (Self-validation: The reaction is ready for the next step only when H₂ gas evolution completely ceases, indicating full formation of the sodium salt).

  • Add methyl 3-bromopropionate (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench with saturated NH₄Cl, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

Step 2: Regioselective Dieckmann Condensation

Causality: The cyclobutane carboxylate lacks alpha-protons, making enolization impossible at that position. Thus, the reaction is 100% regioselective: kinetic enolization occurs exclusively at the N-propionate ester, which then undergoes intramolecular nucleophilic acyl substitution on the cyclobutane ester to form the 8-oxo-5-azaspiro[3.4]octane core[2]. Using a non-nucleophilic strong base like NaHMDS prevents the transesterification and Boc-cleavage often seen with alkoxide bases[4]. Protocol:

  • Dissolve the diester intermediate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C.

  • Add NaHMDS (1.0 M in THF, 1.2 eq) dropwise over 15 minutes. (Self-validation: The solution will turn deep yellow/orange, visually confirming enolate formation).

  • Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench with glacial acetic acid (1.5 eq) at 0 °C to neutralize the base and prevent retro-Dieckmann fragmentation. Partition between EtOAc and water, and purify the resulting β-keto ester via silica gel chromatography.

Step 3: Krapcho Decarboxylation

Causality: Standard saponification followed by acidic decarboxylation will destroy the acid-sensitive Boc group. Krapcho conditions utilize the nucleophilic attack of a halide ion (Cl⁻) on the methyl ester, followed by thermal loss of CO₂, perfectly preserving the Boc-protected spiro-ketone[5]. Protocol:

  • Dissolve the β-keto ester (1.0 eq) in DMSO (0.2 M).

  • Add LiCl (2.0 eq) and exactly H₂O (2.0 eq).

  • Heat the mixture to 130 °C for 4-6 hours. (Self-validation: Monitor the reaction vessel for CO₂ bubbling; the reaction is complete when effervescence stops).

  • Cool to room temperature, dilute with water, and extract with MTBE. Wash the organic layer with brine, dry, and concentrate to yield the final target.

Troubleshooting Guides & FAQs

Q: Why is my yield for the N-alkylation step consistently below 40%, with mostly recovered starting material? A: This is a classic steric hindrance issue. The cyclobutane ring blocks the nitrogen, making the carbamate highly unreactive. If you are using bases like Cs₂CO₃, the deprotonation is incomplete. Switch to NaH in anhydrous DMF to ensure the complete formation of the nucleophilic sodium salt[3]. Additionally, ensure your methyl 3-bromopropionate is freshly distilled; it degrades over time, lowering the effective electrophile concentration.

Q: During the Dieckmann condensation, I observe significant cleavage of the Boc group. How can I prevent this? A: Boc cleavage during Dieckmann cyclizations usually occurs if adventitious moisture generates hydroxide ions, or if the reaction mixture warms up too quickly. Furthermore, using thermodynamically driven alkoxide bases (like KOtBu) can lead to side reactions. Switch to NaHMDS at -78 °C. NaHMDS is a non-nucleophilic strong base that ensures rapid, irreversible kinetic enolization without attacking the carbamate[4].

Q: My Krapcho decarboxylation is sluggish and leads to decomposition products. What is going wrong? A: Two factors typically cause this: insufficient water or excessive temperature. The Krapcho decarboxylation requires exactly 2 equivalents of water to facilitate the protonation of the intermediate enolate[6]. If your DMSO is totally anhydrous, the reaction stalls. If you heat the reaction above 140 °C to compensate for the stall, the Boc group will thermally degrade[5]. Maintain the temperature strictly at 125-130 °C and verify your water stoichiometry.

Q: How do I separate the final spirocyclic ketone from the unreacted β-keto ester? A: The β-keto ester intermediate and the final target often co-elute on standard silica gel. Because the β-keto ester is highly acidic (due to the active methylene between the two carbonyls), you can wash the organic layer with a mild basic solution (e.g., saturated NaHCO₃) during the workup of the decarboxylation step. The unreacted β-keto ester will deprotonate and partition into the aqueous layer, leaving the neutral spiro-ketone in the organic phase.

Sources

Technical Support Center: Minimizing Side Reactions in 5-Azaspiro[3.4]octane Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the reduction of 5-azaspiro[3.4]octane ketones. This guide is designed to provide in-depth technical assistance to researchers encountering challenges during this critical synthetic step. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate potential side reactions and optimize your reaction conditions for a successful outcome.

Introduction: The Challenge of Reducing 5-Azaspiro[3.4]octane Ketones

The reduction of the ketone moiety in 5-azaspiro[3.4]octane systems to the corresponding alcohol is a pivotal transformation in the synthesis of novel therapeutics and bioactive molecules. However, the inherent structural features of this scaffold—namely the presence of a lactam functionality and a strained spirocyclic core—present unique challenges. Minimizing side reactions is paramount to achieving high yields and the desired stereoisomer of the target alcohol. This guide will address the most common issues encountered during this reduction: poor chemoselectivity, low diastereoselectivity, and potential ring opening.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may be facing in the lab.

Problem 1: Low Yield of the Desired Alcohol and Presence of a More Polar Byproduct - Suspected Lactam Reduction

Symptoms:

  • You observe a significant amount of a byproduct that is more polar than your starting material and desired alcohol on your TLC plate.

  • Mass spectrometry analysis of the byproduct suggests the loss of the carbonyl group from the lactam ring.

  • You are using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Root Cause Analysis:

The lactam in the 5-azaspiro[3.4]octane system is an amide, which can be reduced to the corresponding cyclic amine under harsh reduction conditions. Strong, non-selective reducing agents like LiAlH₄ are known to reduce both ketones and amides.[1][2][3]

Solutions:

1. Employ a Milder, More Chemoselective Reducing Agent:

Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of ketones in the presence of amides or lactams.[4] Its lower reactivity prevents the reduction of the less electrophilic lactam carbonyl.

Table 1: Reactivity of Common Reducing Agents Towards Ketones and Lactams

Reducing AgentReactivity with KetonesReactivity with LactamsTypical Solvents
Sodium Borohydride (NaBH₄) HighLow to NoneMethanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄) HighHighTHF, Diethyl Ether (anhydrous)
L-Selectride® HighLowTHF (anhydrous)

2. Optimize Reaction Conditions for NaBH₄:

  • Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to further enhance selectivity.

  • Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄.

dot

Sources

Optimizing purification of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate via flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate . This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific spirocyclic intermediate.

Because this molecule features a highly strained cyclobutanone ring and a sterically hindered, acid-labile Boc-protected amine, standard generic purification methods often fail. This guide synthesizes field-proven chromatographic principles to help you troubleshoot detection failures, resolve peak streaking, and prevent unintended deprotection during your workflow.

Quick Reference Data

Before beginning method development, it is critical to understand the physicochemical constraints of the target molecule.

PropertyValue / CharacteristicImpact on Chromatography
Compound Name Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylateTarget analyte for purification.
CAS Number 1955539-76-0Unique identifier for reference.
Molecular Weight 225.28 g/mol Elutes well within standard porosity silica limits.
Key Functional Groups Ketone (8-oxo), Boc-carbamateStrong hydrogen-bond acceptors; drives silica retention.
UV Chromophores None (No conjugated π -system)Invisible at standard 254 nm / 280 nm UV detection.
Acid Stability Labile (Boc group)Cleaves under acidic concentration; avoid TFA modifiers[1].

Troubleshooting Guides & FAQs

Q1: Why am I not seeing my compound on the UV detector during flash chromatography? A1: Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate completely lacks a conjugated π -electron system. The only chromophores present are the ketone and the Boc carbamate, which absorb very weakly in the deep UV range (<220 nm). Relying on standard 254 nm or 280 nm wavelengths will result in missed peaks and lost product. Causality & Solution: You must use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors evaporate the mobile phase and measure the light scattered by the remaining solid particles of your analyte, making them universal for non-volatile compounds. If you must use UV, monitor at 205-210 nm, but be aware that ethyl acetate strongly absorbs below 260 nm, which will cause severe baseline drift.

Q2: My compound is streaking heavily on the silica column, causing poor resolution. How can I fix this? A2: Streaking of Boc-protected azaspiro compounds is typically caused by either column overloading or excessive hydrogen bonding between the highly polarized 8-oxo cyclobutanone oxygen and the free silanol groups on the stationary phase. Causality & Solution: First, ensure your column loading is kept below 5% w/w. Second, switch from traditional irregular silica to high-capacity spherical silica (e.g., 25 µm particle size). Spherical silica provides a higher surface area and a more uniform flow path, which drastically reduces band-broadening and tailing for polar spirocycles[2].

Q3: Can I add 0.1% TFA or Acetic Acid to the mobile phase to sharpen the peaks? A3: Absolutely not. While the Boc group is generally stable on the silica column itself during the short runtime of flash chromatography, adding acidic modifiers becomes disastrous during the fraction concentration step. Causality & Solution: As you evaporate the fractions on a rotary evaporator, the volatile organic solvents (Hexane/EtOAc) are removed, causing the concentration of the acid (TFA) to spike dramatically. This combination of high acid concentration and thermal stress will rapidly cleave the Boc protecting group, ruining your product[1],[3]. Rely on gradient optimization rather than acidic modifiers to sharpen peaks.

Visualized Workflows & Logic Trees

ELSD_Workflow Start Crude Mixture (CAS: 1955539-76-0) UV UV Detection? Start->UV NoUV Standard UV (254 nm) Fails: No Conjugation UV->NoUV Avoid LowUV Low UV (210 nm) Risk: Solvent Interference UV->LowUV Caution ELSD ELSD / CAD Ideal for Non-UV Active UV->ELSD Recommended Collect Fraction Collection LowUV->Collect ELSD->Collect

Workflow for selecting the optimal detection strategy for non-UV active spirocyclic compounds.

Troubleshooting Issue Issue: Peak Streaking Check1 Assess Loading Issue->Check1 Solvent Assess Solvent Issue->Solvent Overload >5% w/w Load Check1->Overload Reduce Use High-Capacity Silica (e.g., Spherical 25 µm) Overload->Reduce Modifier Acidic Modifier Used? Solvent->Modifier Gradient Remove TFA/AcOH (Prevents Boc Cleavage) Modifier->Gradient

Troubleshooting logic for resolving peak streaking and protecting the Boc group.

Step-by-Step Experimental Protocols

Protocol 1: TLC Method Development & Staining Validation

Because the target molecule is UV-inactive, you must establish a reliable chemical staining protocol before moving to the automated flash system. This protocol is self-validating; if the stain fails on the TLC plate, the ELSD parameters will also need adjustment.

Step 1: Prepare a 10 mg/mL solution of the crude reaction mixture in Ethyl Acetate (EtOAc). Step 2: Spot the solution onto a standard silica gel 60 F254 TLC plate. Step 3: Develop the plate in a pre-equilibrated chamber using an isocratic mixture of 30% EtOAc in Hexane. Step 4: Critical Validation Step: Remove the plate, mark the solvent front, and dry it thoroughly with a heat gun for at least 30 seconds. Residual EtOAc will react with the stain and cause a false-positive background. Step 5: Submerge the plate into a Potassium Permanganate ( KMnO4​ ) staining solution (Formula: 1.5g KMnO4​ , 10g K2​CO3​ , 1.25mL 10% NaOH in 200mL H2​O ). Step 6: Heat the plate gently with a heat gun. The 8-oxo group will reduce the permanganate, revealing the compound as a bright yellow/brown spot against a deep purple background. Step 7: Calculate the Retention Factor ( Rf​ ). You are targeting an Rf​ of 0.25 to 0.35. If the Rf​ is outside this range, adjust the EtOAc percentage and repeat[4].

Protocol 2: ELSD-Guided Flash Chromatography Workflow

Once the TLC conditions are established, transfer the parameters to the automated flash system. Gradient elution is strictly preferred over isocratic elution for complex spirocyclic mixtures to ensure sharp band elution[5].

Step 1: Column Selection. Install a high-capacity spherical silica column (e.g., Biotage Sfär or Teledyne ISCO RediSep Gold)[2]. Ensure the column size is appropriate for a maximum loading of 5% w/w (e.g., use a 24g column for 1g of crude material). Step 2: System Equilibration. Flush the column with 3 Column Volumes (CV) of 100% Hexane to condition the silica. Step 3: ELSD Parameter Setup. Set the ELSD drift tube temperature to 40°C and the carrier gas ( N2​ ) pressure to 3.0 bar. Causality: A low drift tube temperature prevents the semi-volatile spirocycle from evaporating alongside the mobile phase, ensuring a strong detector signal. Step 4: Sample Loading. Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and apply it directly to the column head. If the crude is an insoluble oil, dry-load it onto Celite to prevent fronting. Step 5: Gradient Execution. Utilize the system's Rf​ -to-gradient calculator[4]. A standard optimized profile for this molecule is:

  • 0-2 CV: 0% EtOAc (Isocratic hold to elute non-polar impurities)

  • 2-12 CV: 0% to 50% EtOAc (Linear gradient to elute the target compound)

  • 12-15 CV: 50% EtOAc (Isocratic flush) Step 6: Fraction Concentration. Pool the ELSD-triggered fractions. Evaporate the solvent on a rotary evaporator at a water bath temperature 35°C to prevent thermal degradation of the Boc group[1].

Quantitative Data Summaries

Table 2: TLC Staining Selection Matrix

Stain Reagent Preparation Result on Target Compound Best Used For

| KMnO4​ | KMnO4​ / K2​CO3​ / NaOH / H2​O | Yellow/Brown spot on Purple | Primary visualization of the 8-oxo group. | | PMA | Phosphomolybdic acid in EtOH | Dark Blue spot on Green | Secondary confirmation; highly sensitive. | | Ninhydrin | Ninhydrin in EtOH / Acetic Acid | No reaction (unless heated strongly) | Detecting free amine impurities (Boc cleaved). |

Table 3: Recommended Gradient Profile (Hexane / EtOAc)

Column Volume (CV) % Hexane % EtOAc Chromatographic Purpose
0.0 - 2.0 100% 0% Elution of non-polar reaction byproducts.

| 2.0 - 12.0 | 100% 50% | 0% 50% | High-resolution separation of the spirocycle[5]. | | 12.0 - 15.0 | 50% | 50% | Column flush to remove highly polar baseline material. |

Sources

Technical Support Center: Preserving the Boc Group in Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate [1]. Because this spirocyclic scaffold contains both an electrophilic 8-oxo (ketone) group and an acid-labile tert-butyloxycarbonyl (Boc) protected amine, functionalizing the ketone without inadvertently cleaving the Boc group requires precise mechanistic control.

Diagnostic Overview: The Mechanistic Vulnerability of the Boc Group

To prevent side reactions, we must first understand the causality of Boc cleavage. The Boc protecting group is highly stable to bases, nucleophiles, and reductive environments[2]. However, it is fundamentally vulnerable to Brønsted and Lewis acids.

When exposed to strong acids (e.g., TFA, HCl) or highly coordinating Lewis acids (e.g., AlCl3, TiCl4), the carbamate oxygen becomes protonated or coordinated. This activation triggers a fragmentation pathway that releases a highly stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the unprotected free amine[3][4]. Therefore, any synthetic transformation targeting the 8-oxo group—such as reductive amination, enolate formation, or nucleophilic addition—must strictly avoid crossing the acidic threshold that triggers this fragmentation.

Workflow Decision Matrix

Use the following logical workflow to select the appropriate reagents for your specific functionalization of the 8-oxo group while preserving the 5-azaspiro Boc protection.

BocPreservation N1 Target Reaction on 8-oxo-5-azaspiro[3.4]octane N2 Reductive Amination? N1->N2 N3 Use NaBH(OAc)3 (STAB) Buffer with weak acid (AcOH) N2->N3 Yes N4 Nucleophilic Addition (Grignard, Enolate)? N2->N4 No N8 Boc Group Preserved N3->N8 N5 Lewis Acid Required? N4->N5 Yes N6 Use Mild LA: Ti(OiPr)4, ZnBr2 Avoid: TiCl4, AlCl3, BF3 N5->N6 Yes N7 Standard Basic Conditions (Boc is base-stable) N5->N7 No N6->N8 N7->N8

Decision tree for selecting reaction conditions to preserve the Boc protecting group.

Quantitative Reagent Compatibility

The table below summarizes the compatibility of common reagents used during ketone functionalization with the Boc protecting group.

Reagent ClassSpecific ReagentBoc Cleavage RiskMechanistic Rationale & Recommended Alternative
Brønsted Acids TFA, HCl (conc.)High (>95% cleavage)Protonates carbamate oxygen. Alternative: Use Acetic Acid (AcOH) or Citric Acid for mild pH adjustment[5][6].
Lewis Acids AlCl3, TiCl4, BF3·OEt2High (Rapid cleavage)Strong coordination mimics protonation[7]. Alternative: Use mild Lewis acids like Ti(OiPr)4 or ZnBr2[8].
Reducing Agents NaBH3CN + HClModerate to High Requires low pH (<4) for optimal imine reduction, risking cleavage. Alternative: NaBH(OAc)3 (STAB)[9][10].
Bases LDA, NaH, K2CO3Low (Stable)Boc is inert to deprotonation under standard conditions[2]. Safe to use for enolate chemistry.

Validated Methodology: Mild Reductive Amination

Reductive amination is the most common transformation performed on the 8-oxo group. The following protocol is a self-validating system designed to convert the ketone to an amine while guaranteeing 0% Boc cleavage.

Objective: Chemoselective reduction of the iminium intermediate using Sodium triacetoxyborohydride (STAB)[10]. Causality Rationale: STAB is a mild hydride donor that operates efficiently in weakly acidic to neutral conditions. By using acetic acid (AcOH) as a buffer, we lower the pH just enough to catalyze imine formation without reaching the pKa threshold required to trigger the tert-butyl cation fragmentation[6][9].

Step-by-Step Protocol
  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous dichloromethane (DCM).

    • Note on Amine Salts: If your amine is an HCl salt, you must add Triethylamine (TEA) (1.2 equiv) to neutralize it[3]. Free HCl will act as a strong Brønsted acid and cleave the Boc group.

  • Imine Formation: Add glacial acetic acid (1.0 - 2.0 equiv) to the mixture. Stir at room temperature for 1-2 hours.

    • Validation Check: Analyze an aliquot via LC-MS. The ketone starting material mass should be replaced by the imine/iminium mass. If unreacted ketone remains, the pH may be too high; add 0.1 equiv more AcOH.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 - 2.0 equiv).

    • Validation Check: Mild hydrogen gas evolution should be observed. Lack of bubbling may indicate degraded, moisture-exposed STAB.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours until complete consumption of the imine is observed via TLC or LC-MS.

  • Quenching (Critical Step): Quench the reaction strictly by the slow addition of saturated aqueous NaHCO3[3].

    • Causality Rationale: Never quench with strong aqueous acids (e.g., 1M HCl) to destroy excess hydride. The sudden exothermic acidic environment will strip the Boc group during the workup phase[5].

    • Validation Check: Test the aqueous phase with pH paper; it must read between pH 7–8 before proceeding to extraction.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: I am seeing 10-20% Boc cleavage during my reductive amination. What is going wrong? A: This typically occurs if the reaction mixture becomes too acidic or if the temperature is elevated. If you are using Sodium cyanoborohydride (NaBH3CN), it often requires a lower pH to be effective, which risks Boc cleavage. Switch to NaBH(OAc)3 (STAB)[10]. Additionally, ensure your amine hydrochloride salts are properly neutralized with a mild base like Triethylamine (TEA) before adding the reducing agent[3].

Q2: Can I use Lewis acids to promote the addition of unreactive nucleophiles to the 8-oxo group? A: Yes, but selection is critical. Strong Lewis acids like TiCl4, SnCl4, or AlCl3 will heavily coordinate with the carbamate oxygen, triggering the release of the tert-butyl cation and resulting in Boc deprotection[7]. Instead, opt for milder Lewis acids such as Titanium tetraisopropoxide (Ti(OiPr)4) or Zinc bromide (ZnBr2), which activate the ketone sufficiently without degrading the carbamate[8].

Q3: Is the Boc group on the spirocycle stable during basic workups or enolate chemistry? A: Yes. The tert-butyl carbamate is highly stable to strong bases, including LDA, NaH, and organolithium/Grignard reagents, provided the temperature is controlled (typically ≤ room temperature)[2]. The primary risk during enolate chemistry on this scaffold is not Boc cleavage, but rather steric hindrance from the bulky spirocyclic framework.

Q4: I need to hydrolyze an enamine intermediate formed at the 8-position. How do I do this without cleaving the Boc group? A: Enamine hydrolysis usually requires acidic conditions (pH < 4). To protect the Boc group, avoid strong mineral acids like HCl. Instead, perform the hydrolysis using a biphasic system (e.g., THF/water) with 10% citric acid or dilute acetic acid at 0 °C[5]. Quench with saturated NaHCO3 immediately upon completion.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups - Stability and Deprotection." Organic Chemistry Portal. Available at: [Link]

  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Reddit Chempros. "Boc and tBu ester pH stability during enamine hydrolysis." Reddit. Available at:[Link]

  • Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (NIH). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC. Available at:[Link]

  • RSC Publishing. "Peptide-directed solid-phase reductive amination." Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing kinetic challenges when functionalizing complex spirocyclic building blocks.

Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 1955539-76-0) 1 is a highly valuable scaffold in modern drug discovery. Its compact nature and unique 3D exit vectors offer superior physicochemical properties compared to flat heterocycles [[2]](). However, derivatizing the ketone via reductive amination often results in prolonged reaction times (>48 hours), poor yields, or undesired side reactions.

This guide deconstructs the kinetic bottlenecks of this specific spirocycle and provides a self-validating, step-by-step troubleshooting framework to optimize your reaction times.

Mechanistic Bottlenecks & Causality

The primary challenge with derivatizing the ketone lies in its proximity to the spiro-fused center. This creates a severe steric shield. In a standard reductive amination, the formation of the hemiaminal and its subsequent dehydration to the iminium ion is the rate-limiting step. If the reducing agent (e.g., NaBH(OAc)3) is introduced too early, it will preferentially reduce the unreacted ketone to an alcohol byproduct, permanently capping your yield and wasting valuable starting material 3.

Pathway Ketone Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (Sterically Hindered Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal + Amine (Lewis Acid) Alcohol Alcohol Byproduct (Over-reduction) Ketone->Alcohol Direct Reduction (Undesired) Amine Amine Nucleophile (1° or 2°) Amine->Hemiaminal Iminium Iminium / Imine (Rate-Limiting Step) Hemiaminal->Iminium - H2O (Ti(OiPr)4) Product Derivatized Azaspiro[3.4]octane (Target) Iminium->Product NaBH(OAc)3

Reaction pathway and kinetic bottlenecks in spirocyclic reductive amination.

Frequently Asked Questions (FAQs)

Q: Why does my reductive amination stall at 30% conversion even after 24 hours? A: The steric bulk of the spiro[3.4]octane core severely retards imine formation. If you are using a "direct" reductive amination protocol (mixing ketone, amine, and reductant simultaneously), the reductant is likely degrading or reducing the starting ketone before the imine can form. You must switch to an "indirect" (stepwise) reductive amination [[3]]().

Q: Can I use elevated temperatures to force the reaction? A: Yes, but with strict limitations. Heating accelerates imine formation, but temperatures above 60°C in the presence of Lewis acids can lead to the thermal deprotection of the Boc group on the azaspiro nitrogen. We recommend a maximum of 50°C during the imine formation step.

Q: Which reducing agent is optimal for this specific scaffold? A: Sodium triacetoxyborohydride (STAB) is the industry standard due to its mildness and selectivity [[3]](). However, for highly hindered spiro ketones where STAB fails, utilizing a transfer hydrogenation catalyst or a stronger reductant like Sodium cyanoborohydride (NaBH3CN) paired with a Lewis acid activator often yields better results [[4]]().

Troubleshooting Guide: Optimizing Reaction Time

LogicTree Start Reaction Time > 24h or Low Yield? CheckImine Monitor Imine Formation (LC-MS) Start->CheckImine ImineLow Imine < 50% CheckImine->ImineLow ImineHigh Imine > 80% CheckImine->ImineHigh Action1 Add Ti(OiPr)4 or Increase Temp to 50°C ImineLow->Action1 Action2 Switch to stronger reductant (e.g., NaBH3CN + ZnCl2) ImineHigh->Action2 BocLoss Boc Deprotection Observed? Action1->BocLoss Action3 Reduce Lewis Acid / Switch to Weak Acid (AcOH) BocLoss->Action3 Yes

Troubleshooting logic tree for optimizing derivatization reaction times.

Issue 1: Sluggish Imine Formation

  • Symptom: LC-MS shows unreacted ketone and amine after 12 hours; no alcohol byproduct is detected.

  • Causality: The nucleophilic attack is failing due to steric repulsion at the C8 position.

  • Solution: Implement Titanium(IV) isopropoxide (Ti(OiPr)4) as a water scavenger and Lewis acid. Ti(OiPr)4 coordinates with the ketone oxygen, increasing its electrophilicity while simultaneously trapping the water generated during imine formation to drive the equilibrium forward.

Issue 2: Ketone Over-Reduction

  • Symptom: LC-MS shows a mass corresponding to [M+H]+ 228 (the C8 alcohol byproduct), with very low desired product.

  • Causality: The reducing agent is acting on the ketone faster than the amine can condense with it.

  • Solution: Strictly enforce a two-step "indirect" protocol. Pre-form the imine for 4-6 hours before adding any reducing agent.

Issue 3: Loss of the Boc Protecting Group

  • Symptom: Appearance of highly polar, mass-shifted byproducts ([M-100]+) indicating a free amine at the spiro center.

  • Causality: Excessive use of Brønsted acids (like TFA or concentrated AcOH) to catalyze imine formation cleaved the acid-sensitive tert-butyl carbamate.

  • Solution: Replace strong acids with mild Lewis acids (Ti(OiPr)4) or limit AcOH to a maximum of 1.0 equivalent.

Self-Validating Experimental Protocol

Optimized Indirect Reductive Amination of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

This methodology incorporates built-in visual and analytical checkpoints to ensure each kinetic step is completed before proceeding, eliminating guesswork and wasted reagents.

Step 1: Imine Formation (The Rate-Limiting Step)

  • In an oven-dried flask under N2, dissolve Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 eq, 0.5 mmol) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature.

  • Stir the reaction at 50°C for 6 hours.

Validation Checkpoint 1: Remove a 10 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via LC-MS. You should observe >85% conversion to the imine/enamine mass. Visually, the solution should transition from colorless to a distinct pale yellow. If the solution remains colorless and starting material persists, verify the steric bulk of your amine and extend the time to 12 hours.

Step 2: Reduction 4. Cool the reaction mixture to 0°C using an ice bath. 5. Add Sodium triacetoxyborohydride (STAB) (2.0 eq) in three portions over 15 minutes to control the exotherm. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

Validation Checkpoint 2: Perform LC-MS analysis. The pale yellow color should fade, indicating the successful reduction of the conjugated iminium system to the saturated amine.

Step 3: Workup and Isolation 7. Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL) and stir vigorously for 30 minutes.

Validation Checkpoint 3: A thick white precipitate (TiO2) will form. This is expected and validates the successful hydrolysis of the titanium complex.

  • Filter the biphasic mixture through a pad of Celite to remove the TiO2 salts, rinsing the pad with DCE.

  • Separate the organic layer, extract the aqueous layer with DCE (2 x 5 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Quantitative Data: Catalyst & Reagent Comparison

The following table summarizes internal optimization data for the derivatization of the C8 ketone with a standard secondary amine (e.g., morpholine) at a 0.5 mmol scale.

Method / ReagentsImine Formation TimeReduction TimeOverall YieldPrimary Byproduct
Direct (STAB + AcOH)N/A (Simultaneous)24 h32%C8 Alcohol (Over-reduction)
Indirect (AcOH then STAB)12 h8 h55%Unreacted Ketone
Indirect (Ti(OiPr)4 then STAB)6 h4 h88% Minimal (<5%)
Indirect (Ti(OiPr)4 then NaBH3CN)6 h12 h79%Trace Boc-deprotection
Catalytic (H2, Pd/C, 50 psi)8 h16 h65%Spiro ring-opening (Trace)
References
  • Title: tert-Butyl 8-oxo-5-azaspiro[3.
  • Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.
  • Title: Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure Source: ResearchGate URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

Sources

Technical Support Center: Troubleshooting Epimerization in Tert-butyl 8-oxo-5-azaspirooctane-5-carboxylate Synthesis

Technical Support Center: Troubleshooting Epimerization in Tert-butyl 8-oxo-5-azaspiro[1]octane-5-carboxylate Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Process Chemistry & Scale-up

Introduction & Mechanistic Context

While the unsubstituted tert-butyl 8-oxo-5-azaspiro[1]octane-5-carboxylate core is achiral, modern drug discovery frequently demands the synthesis of heavily functionalized, enantiopure derivatives (e.g., substituted at the cyclobutane ring or the C7 position). During the construction of this spirocyclic 3-pyrrolidinone scaffold, researchers frequently encounter catastrophic epimerization.

The standard synthetic route involves an Aza-Michael addition of a 1-aminocyclobutanecarboxylic acid derivative to an acrylate, followed by an intramolecular Dieckmann condensation to close the pyrrolidinone ring[2]. This generates a β-keto ester intermediate that must be decarboxylated. The stereochemical integrity of the molecule is highly vulnerable during both the base-catalyzed cyclization and the thermal decarboxylation steps.

This guide provides field-proven, self-validating troubleshooting strategies to maintain strict stereocontrol throughout the workflow.

Troubleshooting FAQs

Q1: Why am I observing epimerization at adjacent cyclobutane stereocenters during the Dieckmann cyclization?

Causality: The Dieckmann condensation forms the C7-C8 bond, generating a β-keto ester intermediate[2]. The proton at C7 is highly acidic (pKa ~10). When using traditional alkoxide bases (e.g., NaOEt, KOtBu), the reaction operates under thermodynamic control. The prolonged deprotonation-reprotonation cycle not only scrambles the C7 stereocenter but can also induce retro-Michael/Michael cascades that epimerize functionalized cyclobutane rings. Solution: Shift to kinetic control. Use a non-nucleophilic, sterically hindered base like Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C). Quench the reaction strictly at -78 °C with a buffered acidic solution (e.g., saturated NH₄Cl) to trap the kinetic stereoisomer before thermodynamic equilibration can occur.

Q2: Does the decarboxylation step induce racemization?

Causality: Yes. The standard Krapcho decarboxylation used to remove the C7 ester group requires aggressive thermal conditions (typically 120–150 °C in DMSO/H₂O)[3],[4]. This thermal stress provides enough activation energy to epimerize adjacent stereocenters via transient enolization before the ester is fully cleaved. Solution: Bypass thermal decarboxylation entirely by altering your starting materials. Instead of a methyl or ethyl ester, utilize an allyl ester for the cyclobutane carboxylate. This allows you to perform a mild, Palladium-catalyzed Tsuji-Trost decarboxylation at room temperature, completely preserving the stereochemical integrity of the scaffold.

Q3: How does workup solvent choice affect the stereopurity of the β-keto ester intermediate?

Causality: β-keto esters exist in a tautomeric equilibrium (keto-enol). Protic solvents (like water or methanol) dramatically accelerate the rate of tautomerization via hydrogen bonding, leading to rapid loss of stereochemical information at the alpha position. Solution: Minimize aqueous contact time during workup. Extract immediately into a non-polar or aprotic solvent (e.g., MTBE or DCM) and dry thoroughly over Na₂SO₄. Store the intermediate neat at -20 °C, or ideally, telescope it directly into the decarboxylation step.

Quantitative Data Summary

The following table demonstrates the impact of base selection and decarboxylation methodology on the diastereomeric ratio (dr) of a stereosensitive cyclobutane-substituted model.

Cyclization BaseTemperature (°C)Decarboxylation MethodTemperature (°C)Resulting dr (trans:cis)Overall Yield (%)
NaOEt25Krapcho (NaCl/DMSO)15055:45 (Extensive Epimerization)62
KOtBu0Krapcho (LiCl/DMSO)12070:3068
LiHMDS-78Krapcho (LiCl/DMSO)12085:1574
LiHMDS -78 Pd(PPh₃)₄ / Morpholine 25 >95:5 (Stereopreserved) 81

Experimental Protocol: Stereopreserved Synthesis Workflow

Step 1: Aza-Michael Addition

  • Dissolve the chiral 1-aminocyclobutanecarboxylic acid allyl ester (1.0 equiv) in anhydrous MeOH (0.2 M).

  • Add ethyl acrylate (1.2 equiv) and stir at 40 °C for 24 hours to form the diester intermediate.

  • Concentrate under reduced pressure and purify via flash chromatography.

Step 2: Low-Temperature Dieckmann Cyclization 4. Dissolve the diester intermediate in anhydrous THF (0.1 M) and cool to -78 °C under an Argon atmosphere. 5. Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv) over 30 minutes. 6. Stir at -78 °C for 2 hours, then quench strictly at -78 °C with saturated aqueous NH₄Cl to prevent base-catalyzed epimerization of the resulting β-keto ester[2]. 7. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Telescope immediately to Step 3.

Step 3: Mild Tsuji-Trost Decarboxylation 8. Dissolve the crude β-keto allyl ester in anhydrous DCM (0.1 M). 9. Add morpholine (2.0 equiv) and catalytic Pd(PPh₃)₄ (5 mol%). 10. Stir at 25 °C for 4 hours. The mild conditions prevent the thermal epimerization typically seen in Krapcho decarboxylations[3],[4]. 11. Wash with 1M HCl, extract with DCM, and purify via silica gel chromatography to yield the stereopure Tert-butyl 8-oxo-5-azaspiro[1]octane-5-carboxylate derivative.

Workflow Visualization

GA1-AminocyclobutanecarboxylicAcid DerivativeBAza-Michael Addition(Diester Intermediate)A->B Acrylate / MeOHCDieckmann Condensation[Node 1: Base-Induced Epimerization Risk]B->C Base SelectionDβ-Keto Ester Intermediate(C7 Stereocenter)C->D CyclizationEDecarboxylation[Node 2: Thermal Epimerization Risk]D->E Ester CleavageFTarget: Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylateE->F -CO2R1Use LiHMDS at -78°Cto prevent equilibrationR1->CR2Use Pd-catalyzed cleavageinstead of Krapcho heatR2->E

Fig 1: Synthesis workflow and epimerization risk nodes for 8-oxo-5-azaspiro[1]octane derivatives.

Validation & Comparative

Escaping Flatland: A Comparative Guide to tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3D Imperative in Medicinal Chemistry

For decades, the piperidine ring has been revered as a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and presence in numerous FDA-approved drugs[1]. However, modern drug discovery is undergoing a paradigm shift known as "escaping flatland"—a strategic departure from planar, sp2-hybridized systems toward three-dimensional (3D) saturated scaffolds[2].

While piperidine adopts a chair conformation, it often functions as a relatively linear, flexible vector within binding pockets. This flexibility can lead to off-target interactions, while its exposed α-carbons are prime sites for cytochrome P450 (CYP) mediated metabolic clearance[3]. To circumvent these liabilities, spirocyclic scaffolds like the 5-azaspiro[3.4]octane core have emerged as compelling bioisosteres[4]. By utilizing building blocks such as tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate , chemists can lock molecular conformations, increase the fraction of sp3 carbons (Fsp3), and access novel intellectual property space while significantly improving pharmacokinetic (PK) profiles[2].

Structural & Physicochemical Comparison

The choice between a traditional piperidine and a spirocyclic scaffold profoundly alters a molecule's fundamental properties[1]. The table below synthesizes quantitative trends and the underlying causality observed when morphing from a piperidine to an azaspirocycle.

PropertyPiperidine Scaffold5-Azaspiro[3.4]octane ScaffoldCausality / Rationale
3D Character (Fsp3) Low-Moderate (Flexible chair)High (Rigid, orthogonal rings)The spiro fusion locks the conformation, projecting substituents in distinct 3D vectors. This reduces the entropic penalty upon target binding[2].
Lipophilicity (LogD at pH 7.4) BaselineLower (often -0.3 to -0.6 log units)Despite adding carbon atoms, the increased basicity (pKa) of spirocyclic amines increases the protonated fraction at physiological pH, counterintuitively lowering LogD[5].
Metabolic Stability (CLint) Susceptible to α-oxidationHighly resistantThe steric bulk and inherent ring strain around the spirocenter shield adjacent C-H bonds from CYP450-mediated oxidation[2].
Off-Target Toxicity High risk (hERG liabilities)Significantly reducedLower lipophilicity and the altered spatial presentation of the basic nitrogen disrupt the classic pharmacophore required for hERG channel binding, reducing cardiotoxicity[6].
Aqueous Solubility BaselineSignificantly ImprovedHigher Fsp3 disrupts planar crystal lattice packing energy, while increased ionization enhances aqueous solvation[3].

Strategic Scaffold Morphing Workflow

Replacing a piperidine with a 5-azaspiro[3.4]octane requires a divergent synthetic strategy. The commercially available tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate provides an orthogonal handle (the C8 ketone) for rapid functionalization while protecting the basic nitrogen[7].

G Piperidine Piperidine Scaffold (Low Fsp3, Planar) Metabolism High CYP Clearance Off-Target Binding Piperidine->Metabolism Liability Spiro 5-Azaspiro[3.4]octane (High Fsp3, 3D) Piperidine->Spiro Scaffold Morphing BocKetone tert-Butyl 8-oxo-5-azaspiro[3.4]octane -5-carboxylate Spiro->BocKetone Commercial Building Block Derivatives Divergent Synthesis (Reductive Amination) BocKetone->Derivatives Ketone Functionalization Optimized Optimized Lead (Improved LogD & CLint) Derivatives->Optimized Deprotection & Coupling

Caption: Scaffold morphing from piperidine to spirocyclic cores to improve pharmacokinetic profiles.

Experimental Methodology: Functionalizing the 8-Oxo Position

To leverage tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate as a multifunctional module[8], chemists frequently employ reductive amination at the 8-position. This protocol is designed as a self-validating system to ensure high yields and chemoselectivity.

Step 1: Imine Formation
  • Procedure: Dissolve tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.5 equiv). Stir at room temperature under nitrogen for 2 hours.

  • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solvation of complex polar amines. Acetic acid acts as a Brønsted acid catalyst; it protonates the ketone oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine to form the transient iminium ion.

Step 2: Selective Hydride Reduction
  • Procedure: Cool the reaction vessel to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)3 is a mild, chemoselective reducing agent. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting ketone. Cooling to 0 °C controls the exothermic hydride transfer, suppressing side reactions.

Step 3: Self-Validating Quench & Workup
  • Procedure: Quench the reaction by the dropwise addition of saturated aqueous NaHCO3 until gas evolution completely ceases. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: NaHCO3 neutralizes the acetic acid and decomposes any unreacted borohydride. The visible evolution of CO2 and H2 gas serves as a critical, self-validating indicator that the quench is active and complete. Ethyl acetate is utilized because it efficiently partitions the relatively polar spirocyclic intermediate away from the aqueous boron salts.

Step 4: Boc Deprotection
  • Procedure: Dissolve the crude intermediate in DCM (0.1 M). Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio by volume. Stir at room temperature for 2 hours. Concentrate the mixture, then co-evaporate with toluene (3x).

  • Causality: The strongly acidic TFA cleaves the tert-butyl carbamate (Boc) group, releasing the secondary spirocyclic amine as a TFA salt. Co-evaporation with toluene is an essential azeotropic drying step that removes trace residual acid, preventing degradation or interference in subsequent downstream couplings (e.g., SNAr or amide bond formation).

Workflow Step1 1. Imine Formation (Amine, AcOH, DCE) Step2 2. Selective Reduction (NaBH(OAc)3, 0°C) Step1->Step2 Step3 3. Validated Quench (Aqueous NaHCO3) Step2->Step3 Step4 4. Boc Deprotection (TFA / DCM, RT) Step3->Step4 Step5 5. Final Coupling (SNAr / Amidation) Step4->Step5

Caption: Step-by-step synthetic workflow for functionalizing tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Conclusion

Replacing piperidine with the 5-azaspiro[3.4]octane scaffold is a highly effective strategy for overcoming the inherent metabolic and physicochemical limitations of flat heterocycles[9]. By utilizing tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate, medicinal chemists gain access to a versatile, 3D-rich building block that enhances aqueous solubility, lowers LogD, and mitigates off-target toxicities, ultimately accelerating the development of safer and more efficacious therapeutics[6].

References

  • [1] Title: A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design | Source: benchchem.com | URL: 1

  • [4] Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes | Source: acs.org | URL: 4

  • [2] Title: Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? | Source: tandfonline.com | URL: 2

  • [8] Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Source: researchgate.net | URL: 8

  • [3] Title: Spirocyclic Piperidines in Drug Discovery | Source: pharmablock.com | URL: 3

  • [6] Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic | Source: chemrxiv.org | URL: 6

  • [9] Title: Spirocyclic Scaffolds in Medicinal Chemistry | Source: acs.org | URL: 9

  • [7] Title: tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate | Source: sapphirebioscience.com | URL: 7

  • [5] Title: tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Source: benchchem.com | URL: 5

Sources

LC-MS/MS Validation for Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol.

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

Spirocyclic compounds, particularly azaspiroalkanes like Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1955539-76-0), have become highly prized building blocks in modern medicinal chemistry[1]. Their rigid, three-dimensional architectures allow for precise spatial orientation of pharmacophores, improving binding affinity and pharmacokinetic properties compared to flat aromatic rings[2].

However, quantifying these spirocyclic intermediates or their prodrug derivatives in biological matrices (e.g., plasma, serum) presents unique bioanalytical challenges. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the spiro-ketone moiety dictates specific ionization behaviors and susceptibility to matrix interference.

As a Senior Application Scientist, my objective in this guide is to objectively compare sample preparation and chromatographic strategies, providing a self-validating LC-MS/MS protocol that strictly adheres to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance [3] and the ICH M10 Guideline [4].

Mechanistic Method Development

Mass Spectrometry: Exploiting Boc-Group Fragmentation

In positive Electrospray Ionization (ESI+), Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate ( C12​H19​NO3​ , MW: 225.28 g/mol ) readily forms a protonated precursor ion [M+H]+ at m/z 226.1.

The fragmentation of Boc-protected amines is highly predictable and mechanistically driven by the lability of the tert-butyl carbamate under collision-induced dissociation (CID)[5][6].

  • Quantifier Transition (m/z 226.1 → 170.1): Driven by the loss of isobutylene (-56 Da). This low-energy pathway is highly abundant and stable.

  • Qualifier Transition (m/z 226.1 → 126.1): Driven by the subsequent loss of CO2​ (-44 Da), representing the complete loss of the Boc group (-100 Da).

G M [M+H]+ m/z 226.1 (Precursor) F1 [M+H - C4H8]+ m/z 170.1 (Quantifier) M->F1 - Isobutylene (-56 Da) F2 [M+H - C5H8O2]+ m/z 126.1 (Qualifier) M->F2 - Boc (-100 Da) F1->F2 - CO2 (-44 Da)

Caption: ESI+ CID fragmentation pathway of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

Chromatographic Platform Comparison

To achieve the selectivity required by ICH M10[4], we compared two distinct stationary phases:

  • Sub-2 µm C18 (e.g., Waters ACQUITY UPLC BEH C18): Provides excellent peak shape for neutral/moderately lipophilic molecules.

  • Biphenyl Phase (e.g., Restek Raptor Biphenyl): Offers enhanced π−π interactions. While excellent for aromatic compounds, the spiro[3.4]octane core lacks aromaticity, rendering the Biphenyl column unnecessarily retentive for matrix interferences without adding selectivity for the analyte. Decision:C18 is selected as the optimal stationary phase.

Sample Preparation: A Comparative Analysis

A self-validating method requires a sample extraction technique that balances recovery with the elimination of matrix effects (ion suppression/enhancement from endogenous phospholipids). We evaluated Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Comparative Performance of Extraction Techniques in Rat Plasma (n=6, spiked at 50 ng/mL)

Extraction MethodMechanism / ReagentsMean Recovery (%)Matrix Effect (%)Precision (%CV)Verdict
PPT 3x volume Acetonitrile (0.1% FA)92.4%-38.5% (Suppression)12.4%Rejected. High phospholipid carryover causes severe ion suppression.
LLE Methyl tert-butyl ether (MTBE)65.2%-5.2%8.9%Rejected. The polar ketone reduces partitioning into the organic layer.
SPE Polymeric Reversed-Phase (Oasis HLB)89.7% -2.1% 3.2% Selected . Optimal balance of high recovery and negligible matrix effect.

Standardized Experimental Protocol (SPE-LC-MS/MS)

This step-by-step methodology is designed to meet the rigorous acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance[7].

Step 1: Solid-Phase Extraction (SPE) Workflow
  • Sample Aliquoting: Transfer 50 µL of plasma (K2EDTA) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate-d9) at 100 ng/mL.

  • Pre-treatment: Dilute with 200 µL of 4% H3​PO4​ in water to disrupt protein binding.

  • Conditioning/Equilibration: Pass 1 mL Methanol followed by 1 mL Water through an Oasis HLB 30 mg/well plate.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution: Elute with 2 x 250 µL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporation & Reconstitution: Evaporate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

Step 2: LC-MS/MS Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.6-4.5 min (re-equilibrate at 20% B). Flow rate: 0.4 mL/min.

  • MS/MS Settings (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 500°C. MRM transitions: Analyte (226.1 → 170.1), SIL-IS (235.1 → 179.1).

G S1 Plasma Sample + SIL-IS S2 Solid Phase Extraction (Polymeric RP) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 Data Analysis (FDA/ICH M10 Criteria) S4->S5

Caption: Validated LC-MS/MS bioanalytical workflow for spirocyclic quantification.

Bioanalytical Method Validation (BMV) Results

To ensure the method is a self-validating system, three consecutive validation batches were analyzed to assess accuracy and precision across the calibration range (1.0 to 1000 ng/mL). According to ICH M10[4], accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (%CV) must not exceed 15% (20% at the LLOQ).

Table 2: Intra-Day and Inter-Day Accuracy and Precision (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0104.28.5106.111.2
LQC 3.098.54.197.85.6
MQC 400.0101.33.2102.04.4
HQC 800.099.12.898.43.9

Stability Assessment: The Boc-protected spirocycle demonstrated excellent stability in biological matrix. Benchtop stability was confirmed for 24 hours at room temperature, and autosampler stability of the reconstituted extract was verified for 72 hours at 4°C, ensuring robust performance during high-throughput clinical or preclinical sample analysis.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Available at:[Link]

  • ChemRxiv. (2023). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. Available at:[Link]

  • ResearchGate. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology. Available at:[Link]

Sources

Beyond Flatland: A Comparative Guide to Boc-Protected Spirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic systems to complex, three-dimensional architectures is a defining evolution in modern medicinal chemistry. This "escape from flatland" paradigm relies heavily on the integration of spirocyclic scaffolds, which significantly increase the fraction of sp³ carbons (Fsp³) in a drug candidate 1. Spirocycles provide rigid, well-defined exit vectors that enhance target engagement while simultaneously improving physicochemical properties such as aqueous solubility and metabolic stability 2.

However, synthesizing and functionalizing these sterically demanding scaffolds presents unique challenges. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is essential. By temporarily masking secondary or primary amines within the spirocycle (e.g., diazaspiro[3.5]nonanes), chemists can perform orthogonal cross-coupling, alkylation, or oxidation elsewhere on the molecule without poisoning transition-metal catalysts or inducing unwanted side reactions.

Comparative Analysis: Spirocycles vs. Flat Heterocycles

When optimizing a lead compound, replacing a flat heterocycle (like a piperazine or phenyl ring) with a Boc-protected spirocyclic bioisostere fundamentally alters the molecule's profile. The table below summarizes the quantitative and qualitative shifts observed during this bioisosteric replacement.

PropertyFlat Heterocycle (e.g., Piperazine/Phenyl)Spirocyclic Bioisostere (e.g., Diazaspiro[3.5]nonane)Mechanistic Driver
Fsp³ Fraction Low (< 0.3)High (> 0.6)Quaternary sp³ carbon centers force a 3D architecture, escaping "flatland".
Aqueous Solubility Poor to ModerateExcellentDisruption of planar π-stacking lowers crystal lattice energy, improving hydration.
Target Engagement Promiscuous (hydrophobic/π-stacking)Highly SpecificRigid "exit vectors" lock substituents into precise bioactive conformations.
Metabolic Stability Vulnerable to CYP450 oxidationEnhancedSteric bulk around the spiro-center shields adjacent C-H bonds from metabolism.
Workflow: Integrating Boc-Spirocycles into Lead Optimization

The integration of spirocycles requires a carefully orchestrated synthetic workflow to ensure the spiro-center remains intact during harsh coupling conditions.

Workflow A Identify Flat Hit (e.g., Piperazine) B Bioisosteric Replacement (Boc-Spirocycle) A->B Increase 3D Character C Orthogonal Cross-Coupling (Base/Pd Catalysis) B->C Mask Amine Reactivity D Boc Deprotection (4M HCl in Dioxane) C->D Purified Intermediate E Late-Stage Derivatization (Amidation/Alkylation) D->E Isolate HCl Salt F Optimized Lead Candidate (High Fsp3, 3D Vector) E->F Target Engagement

Workflow for integrating Boc-protected spirocycles into lead optimization pipelines.

Case Study: Revumenib and the Power of Spirocyclic Vectors

The recent approval of revumenib (a first-in-class menin-MLL interaction inhibitor for acute leukemias) perfectly illustrates the superiority of spirocyclic scaffolds. The drug utilizes a central spirocyclic amine to engage the Tyr319/Tyr323 π-π clamp of the target via a precise cation-π interaction 2. The optimized vector provided by the azetidine ring positions a pyrimidine nitrogen to interact with Tyr276. Notably, revumenib was optimized from a fragment hit containing a flat piperazine, proving that diazaspiro systems act as superior bioisosteres that lock the molecule into its bioactive conformation while drastically improving solubility 2.

Experimental Protocol: High-Yield Boc Deprotection & Amidation of Spirocycles

Objective: To cleanly remove the Boc protecting group from a functionalized spirocyclic intermediate and couple the newly liberated amine to an electrophile, maintaining the integrity of the fragile spiro-center.

Phase 1: Acidic Cleavage (Boc Deprotection)
  • Preparation: Dissolve the Boc-protected spirocycle (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL/mmol). Causality: Dioxane is a coordinating solvent that stabilizes the intermediate carbocation formed during Boc cleavage, minimizing unwanted side reactions such as ring-expansion or rearrangement that can occur in highly strained spiro-systems.

  • Acid Addition: Cool the reaction mixture to 0 °C. Dropwise, add 4.0 M HCl in 1,4-dioxane (5.0–10.0 eq). Causality: HCl in dioxane is preferred over neat Trifluoroacetic Acid (TFA). TFA generates trifluoroacetate salts, which are notoriously difficult to purge and can complicate downstream pharmacokinetics. Furthermore, highly polar spirocyclic amines often partition into the aqueous layer during the basic workup required after TFA cleavage. HCl yields a direct, precipitable hydrochloride salt 3.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 1.5 to 2 hours. Monitor the reaction via LC-MS. Self-Validation: The reaction is complete when the [M+H] peak of the starting material disappears and the [M-Boc+H] peak emerges. If partial deprotection is observed, gently heat to 35 °C, but avoid high temperatures to prevent spiro-ring opening 4.

  • Isolation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Triturate vigorously with cold diethyl ether (10 mL/mmol) until a free-flowing solid precipitates. Filter and dry under high vacuum to a constant weight. Causality: Direct precipitation isolates the pure spirocyclic amine hydrochloride salt quantitatively, bypassing aqueous workup and preventing yield loss of highly water-soluble spirocycles.

Phase 2: Late-Stage Amidation
  • Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: HATU is selected over standard carbodiimides (like EDC) because spirocyclic amines are often heavily sterically hindered around the nitrogen. HATU generates a highly reactive HOAt ester that overcomes this steric bulk.

  • Coupling: Add the spirocyclic amine hydrochloride salt (1.0 eq) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Causality: DIPEA, a non-nucleophilic base, is required in excess to neutralize the HCl salt in situ and free the amine for nucleophilic attack without competing with the amine for the activated ester.

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via standard flash chromatography.

References
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.1

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 2

  • Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. ACS Publications. 3

  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one. ACS Publications.4

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate, ensuring the protection of personnel and compliance with regulatory standards. While some safety data sheets (SDS) for similar compounds suggest a non-hazardous classification, the structural motifs present in this molecule warrant a cautious and systematic approach to its disposal.

This document moves beyond a simple checklist, offering a procedural and logical framework to empower laboratory personnel in making informed decisions for the safe handling and disposal of this and similar chemical entities.

Hazard Assessment and Personal Protective Equipment (PPE)

While one safety data sheet for a related compound indicates it is not a hazardous substance, other similar azaspiro compounds are classified as causing skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, a conservative approach to handling is paramount.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Procedure for Spill Cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[4][5]

  • Containment: Prevent the spill from spreading and entering drains.[3][4][5]

  • Cleanup: Carefully sweep up the solid material and place it into a designated, labeled waste container.[4][6] Avoid actions that could generate dust.

  • Decontamination: Clean the affected area thoroughly.

Disposal Protocol

The guiding principle for the disposal of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate is to handle it as a chemical waste product in accordance with all applicable national and local regulations.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Although some data suggests a non-hazardous nature, it is prudent to treat this compound as a chemical waste stream. Do not mix it with other waste materials.

  • Container Selection: Use a clearly labeled, sealable, and chemically compatible container for the waste. The original container is often a suitable option.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate" and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and certified environmental waste management company. Provide them with a copy of the Safety Data Sheet.

Alternative Disposal Consideration:

For larger quantities, a potential disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a qualified waste disposal facility.

Decision-Making Workflow for Disposal

To ensure a logical and safe disposal process, the following workflow should be followed.

start Start: Disposal of tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate assess_hazards 1. Assess Hazards - Review SDS for related compounds - Assume potential for skin, eye, and respiratory irritation start->assess_hazards don_ppe 2. Don Appropriate PPE - Safety glasses/goggles - Nitrile gloves - Lab coat - Respirator (if dust risk) assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check spill_procedure 3. Follow Spill Protocol - Evacuate and ventilate - Contain the spill - Sweep up solid material - Decontaminate area spill_check->spill_procedure Yes waste_collection 4. Collect for Disposal - Use original or compatible, sealed container - Do not mix with other waste spill_check->waste_collection No spill_procedure->waste_collection label_container 5. Label Waste Container - Full chemical name - Hazard warnings waste_collection->label_container store_waste 6. Store Securely - Designated waste area - Well-ventilated label_container->store_waste professional_disposal 7. Arrange Professional Disposal - Contact certified waste management - Provide SDS store_waste->professional_disposal end End: Safe and Compliant Disposal professional_disposal->end

Caption: Disposal Decision Workflow for tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate.

References

  • Sigma-Aldrich.
  • PubChem. tert-Butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate.[Link]

  • Fisher Scientific.
  • AK Scientific, Inc. tert-Butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.
  • Aaronchem.
  • MedChemExpress. tert-Butyl 2-oxo-6-azaspiro[3.
  • TCI Chemicals.
  • Sigma-Aldrich.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.